5-Bromo-2-cyanobenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELBBGLIOALLAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629974 | |
| Record name | 5-Bromo-2-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032231-28-9 | |
| Record name | 5-Bromo-2-cyanobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032231-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-cyanobenzoic Acid: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-cyanobenzoic acid is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of modern antidiabetic drugs. This technical guide provides a comprehensive overview of its synthesis, chemical and physical properties, and notable applications. Detailed experimental protocols for its preparation via the Sandmeyer reaction are presented, along with a compilation of its spectral and physical data. Furthermore, this document elucidates the role of this compound as a crucial building block in the synthesis of SGLT2 inhibitors, offering valuable insights for researchers and professionals in drug development.
Introduction
This compound, with the chemical formula C₈H₄BrNO₂, is a halogenated aromatic nitrile and carboxylic acid. Its molecular structure, featuring a bromine atom, a cyano group, and a carboxylic acid moiety on a benzene ring, makes it a versatile reagent in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor for the synthesis of complex organic molecules. Its primary significance lies in its role as a key intermediate in the production of pharmaceuticals, most notably a class of antidiabetic medications known as sodium-glucose cotransporter 2 (SGLT2) inhibitors.[1][2]
Chemical and Physical Properties
This compound is typically an off-white solid powder.[3] The presence of the polar cyano and carboxylic acid groups suggests moderate solubility in polar organic solvents.[3] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₄BrNO₂ | [3] |
| Molecular Weight | 226.03 g/mol | [3] |
| Appearance | Off-white solid powder | [3] |
| Melting Point | 154-156 °C (for the related 5-Bromo-2-chlorobenzoic acid) | [4] |
| Boiling Point (Predicted) | 379.1 ± 32.0 °C | [5] |
| Density (Predicted) | 1.815 g/cm³ | [5] |
| Flash Point (Predicted) | 183.1 ± 25.1 °C | [5] |
| Solubility | Moderately soluble in polar solvents. | [3] |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is through the Sandmeyer reaction, starting from 2-amino-5-bromobenzoic acid.[6][7] This multi-step process involves the diazotization of the amino group followed by cyanation using a copper(I) cyanide catalyst.
Synthesis Pathway
The overall synthetic pathway can be visualized as a two-step process:
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. CAS 1032231-28-9: this compound | CymitQuimica [cymitquimica.com]
- 4. 5-溴-2-氯苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
5-Bromo-2-cyanobenzoic acid CAS number
An In-depth Technical Guide to 5-Bromo-2-cyanobenzoic Acid
CAS Number: 1032231-28-9
Abstract
This technical guide provides a comprehensive overview of this compound (CAS Number: 1032231-28-9), a key organic compound for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, presents a representative synthetic protocol, and explores its significant role as a chemical intermediate in the pharmaceutical industry. A particular focus is placed on its application as a building block in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a prominent class of drugs for managing type 2 diabetes and related cardiovascular conditions. The guide includes structured data tables, detailed experimental methodologies, and Graphviz diagrams to illustrate synthetic workflows and relevant biological signaling pathways, adhering to strict visualization and data presentation standards.
Introduction
This compound is an aromatic organic compound featuring a benzoic acid backbone substituted with a bromine atom at the 5-position and a cyano group at the 2-position.[1] The presence of these functional groups—a halogen (bromo), a strong electron-withdrawing nitrile (cyano), and a carboxylic acid—makes it a versatile and valuable intermediate in synthetic organic chemistry.[1] Its structural characteristics allow for a variety of chemical transformations, such as nucleophilic substitutions and coupling reactions.[1] While it has applications in the development of advanced materials like electronic chemicals and photoresists, its primary significance lies in its role as a crucial building block for the synthesis of Active Pharmaceutical Ingredients (APIs).[2]
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 1032231-28-9 | [1][3][4] |
| Molecular Formula | C₈H₄BrNO₂ | [1][4] |
| Molecular Weight | 226.03 g/mol | [1][3] |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-Bromo-2-carboxybenzonitrile, Benzoic acid, 5-bromo-2-cyano- | [1] |
| Appearance | Solid, Off-white powder | [1] |
| Purity | Typically ≥95% | [1][4] |
| Boiling Point (Predicted) | 379.1 ± 32.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.8 ± 0.1 g/cm³ | [5] |
| SMILES | C(O)(=O)C1=C(C#N)C=CC(Br)=C1 | [1] |
| InChI Key | HELBBGLIOALLAF-UHFFFAOYSA-N | [1][4] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through various organic transformations. A common and representative method is the Sandmeyer reaction, starting from an appropriately substituted aniline precursor, such as 2-amino-5-bromobenzoic acid. This process involves the conversion of the amino group into a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.
Representative Experimental Protocol
Disclaimer: This protocol is a representative example based on established chemical principles (the Sandmeyer reaction). It must be adapted and optimized by qualified personnel in a controlled laboratory setting. All appropriate safety precautions must be taken.
Materials:
-
2-amino-5-bromobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN, optional, for complex stability)
-
Deionized water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-bromobenzoic acid in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C. The addition is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).
-
The resulting solution contains the in-situ generated diazonium salt intermediate.
-
-
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate reaction vessel, prepare a solution or suspension of copper(I) cyanide in water. A small amount of sodium cyanide may be added to aid in the solubility and stability of the CuCN complex.
-
Cool this cyanide solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Control the rate of addition to manage gas (N₂) evolution and maintain a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for an hour, then let it warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
-
Step 3: Work-up and Purification
-
Acidify the reaction mixture with additional HCl to protonate the carboxylic acid and precipitate the crude product.
-
Filter the crude solid and wash with cold water.
-
Alternatively, extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Role in Drug Development and Discovery
This compound is a key building block for constructing more complex molecules. Its distinct functional groups provide reactive handles for medicinal chemists to elaborate upon, making it an important precursor for various APIs. Its utility is particularly noted in the synthesis of modern therapeutics targeting metabolic and cardiovascular diseases. A structurally similar compound, 5-bromo-2-chlorobenzoic acid, is an indispensable intermediate in the manufacturing of leading SGLT2 inhibitors like Dapagliflozin and Empagliflozin.[6][7][8] this compound serves a comparable role in the development of novel therapeutic agents.
Application Profile: Precursor to SGLT2 Inhibitors
The primary therapeutic application for intermediates like this compound is in the synthesis of SGLT2 inhibitors.
SGLT2 Inhibitor Mechanism of Action
Sodium-Glucose Cotransporter 2 (SGLT2) is a protein located in the proximal convoluted tubules of the kidneys, responsible for reabsorbing approximately 90% of the glucose filtered from the blood back into circulation.[9] SGLT2 inhibitors are a class of oral antihyperglycemic agents that selectively block this transporter.[10] By inhibiting SGLT2, these drugs prevent glucose reabsorption, leading to the excretion of excess glucose in the urine (glucosuria).[9][10] This mechanism lowers blood glucose levels in an insulin-independent manner, making it an effective treatment for type 2 diabetes mellitus.[9]
Downstream Signaling and Cardiorenal Benefits
Beyond glycemic control, SGLT2 inhibitors have demonstrated significant cardiovascular and renal protective effects.[10] These benefits are attributed to a complex network of downstream signaling pathways that are modulated following SGLT2 inhibition.
Key downstream effects include:
-
Reduction of Glucotoxicity and Oxidative Stress: Lowering blood glucose levels reduces the formation of advanced glycation end products (AGEs) and decreases oxidative stress.[11]
-
Inhibition of Inflammatory Pathways: SGLT2 inhibitors have been shown to suppress pro-inflammatory signaling pathways, notably by inhibiting the activation of NF-κB (Nuclear factor kappa B), which leads to a reduction in circulating inflammatory markers like interleukins (ILs) and tumor necrosis factor-alpha (TNF-α).[11][12]
-
Activation of AMPK: Some studies suggest that SGLT2 inhibitors can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy balance and inflammation.[12][13]
-
Modulation of the Renin-Angiotensin-Aldosterone System (RAAS): By increasing sodium delivery to the macula densa in the kidney, these drugs can lead to the suppression of the RAAS, contributing to blood pressure reduction and other beneficial hemodynamic effects.[10][13]
Safety and Handling
As a chemical intermediate, this compound should be handled with care in a controlled laboratory or industrial environment.
-
Handling: Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be carried out in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.[3]
-
Hazards: While specific toxicity data is limited, halogenated aromatic compounds can pose health risks. Avoid contact with skin and eyes, and prevent ingestion and inhalation.[1] Consult the Safety Data Sheet (SDS) from the supplier for detailed information.
Conclusion
This compound, identified by CAS number 1032231-28-9, is a strategically important chemical intermediate with significant value for the pharmaceutical and chemical industries. Its unique trifunctional structure makes it an ideal starting point for the synthesis of complex organic molecules, most notably as a precursor for SGLT2 inhibitors. Understanding its physicochemical properties, synthetic routes, and the biological pathways of the drugs it helps create is essential for researchers and developers working on the next generation of therapeutics for metabolic and cardiovascular diseases.
References
- 1. CAS 1032231-28-9: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 1032231-28-9|this compound|BLD Pharm [bldpharm.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound | CAS#:1032231-28-9 | Chemsrc [chemsrc.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. SGLT2 Inhibitors: From Molecular Mechanisms to Clinical Outcomes in Cardiology and Diabetology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis [frontiersin.org]
Solubility of 5-Bromo-2-cyanobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-cyanobenzoic acid is an organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its chemical structure, featuring a carboxylic acid, a nitrile group, and a bromine atom on a benzene ring, imparts a unique combination of polarity and reactivity. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development.
This technical guide provides an overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document also furnishes a detailed experimental protocol for determining its solubility, enabling researchers to generate precise and reliable data for their specific applications.
Qualitative Solubility Profile
Based on its molecular structure, this compound is expected to exhibit a range of solubilities in different organic solvents. The presence of the polar carboxylic acid and cyano groups suggests solubility in polar solvents. General literature describes it as having "moderate solubility in polar solvents".[1] The brominated phenyl ring, however, introduces a nonpolar character, which may confer some solubility in less polar organic solvents.
Quantitative Solubility Data
A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in a range of common organic solvents. To address this, the following table is provided as a template for researchers to systematically record their experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
|---|---|---|---|
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| N,N-Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Acetonitrile | |||
| Tetrahydrofuran (THF) |
| Toluene | | | |
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The following protocol details the gravimetric method for determining the solubility of this compound in an organic solvent of interest. This method is reliable and relies on the accurate measurement of mass.[2][3]
Objective
To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Principle
A saturated solution of this compound is prepared by adding an excess of the solid to the solvent and allowing the mixture to reach equilibrium at a constant temperature. A known volume of the clear, saturated supernatant is then carefully separated, and the solvent is evaporated. The mass of the remaining solid residue is measured, from which the solubility can be calculated.[2][3]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readability of at least 0.1 mg)[7][8][9][10][11]
-
Glass vials with screw caps (e.g., 20 mL)
-
Volumetric flasks
-
Pipettes and pipette filler
-
Syringe filters (chemically resistant to the solvent, e.g., PTFE)
-
Syringes
-
Pre-weighed evaporation dishes or beakers
-
Drying oven or vacuum oven
-
Spatula
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves[12][13][14][15]
Safety Precautions
-
Always work in a well-ventilated fume hood.[14]
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used to understand their specific hazards.[16][17][18][19]
-
Avoid inhalation of dust and solvent vapors.
-
Handle flammable organic solvents away from ignition sources.[13][14]
-
Dispose of all chemical waste according to institutional and local regulations.[15]
Detailed Procedure
-
Preparation:
-
Set the thermostatic shaker water bath to the desired experimental temperature (e.g., 25 °C). Allow the temperature to stabilize.
-
Label glass vials for each solvent to be tested.
-
-
Sample Preparation:
-
Add an excess amount of this compound to each labeled vial. An excess is crucial to ensure a saturated solution is formed. A good starting point is to add enough solid so that a noticeable amount remains undissolved at equilibrium.
-
-
Equilibration:
-
Add a known volume of the selected organic solvent (e.g., 10 mL) to each vial containing the solid.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in the thermostatic shaker water bath and begin agitation.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.[3]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed in the water bath for at least 30 minutes to allow the excess solid to settle.
-
Carefully draw a known volume of the clear supernatant (e.g., 5 mL) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved solid particles.
-
-
Evaporation and Drying:
-
Place the evaporation dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound.
-
Dry the residue to a constant weight. This is achieved by repeated cycles of drying and weighing until the difference between consecutive weighings is negligible.
-
-
Data Collection:
-
Record the final constant weight of the evaporation dish containing the dried solute.
-
Calculations
-
Mass of Solute:
-
Mass of solute (g) = (Mass of evaporation dish + solute) - (Mass of empty evaporation dish)
-
-
Solubility in g/100 mL:
-
Solubility ( g/100 mL) = (Mass of solute (g) / Volume of filtrate (mL)) * 100
-
-
Molar Solubility in mol/L:
-
Molecular Weight of this compound (C₈H₄BrNO₂) = 226.03 g/mol
-
Molar Solubility (mol/L) = (Mass of solute (g) / Molecular Weight ( g/mol )) / (Volume of filtrate (L))
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.
Conclusion
References
- 1. CAS 1032231-28-9: this compound | CymitQuimica [cymitquimica.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. munroscientific.co.uk [munroscientific.co.uk]
- 5. A thermostatic water bath for experimental studies in aqueous solutions [pubs.usgs.gov]
- 6. Thermostatic water bath for experimental studies in aqueous solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. Analytical Balances | Fisher Scientific [fishersci.com]
- 8. Analytical Balances | Sartorius [sartorius.com]
- 9. coleparmer.com [coleparmer.com]
- 10. scalesplus.com [scalesplus.com]
- 11. mt.com [mt.com]
- 12. Organic solvents - hazards, first aid, safe use | Painting safety [resene.co.nz]
- 13. Reducing Exposure to Hazardous Organic Solvents - Sentry Air Systems, Inc. [sentryair.com]
- 14. files.upei.ca [files.upei.ca]
- 15. simplesolvents.com [simplesolvents.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. capotchem.com [capotchem.com]
- 19. lobachemie.com [lobachemie.com]
An In-depth Technical Guide to the Reactivity and Functional Groups of 5-Bromo-2-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-cyanobenzoic acid is a versatile trifunctional chemical intermediate of significant interest in organic synthesis, particularly in the development of pharmaceuticals and electronic materials. This guide provides a comprehensive overview of its core reactivity, the interplay of its functional groups—a carboxylic acid, a nitrile, and a bromo group on an aromatic ring—and its applications in synthetic chemistry. Detailed experimental protocols for key transformations, quantitative data on its properties, and an exploration of its role as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors are presented.
Introduction
This compound possesses a unique molecular architecture that makes it a valuable building block for the synthesis of complex organic molecules. The presence of three distinct functional groups on a benzene ring allows for a wide range of chemical modifications, offering multiple avenues for derivatization and molecular elaboration. The electron-withdrawing nature of the cyano and carboxylic acid groups, combined with the reactivity of the bromine atom, dictates the compound's chemical behavior and utility in various synthetic strategies. This guide aims to provide a detailed technical resource for professionals utilizing this compound in their research and development endeavors.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1032231-28-9 | [1] |
| Molecular Formula | C₈H₄BrNO₂ | [1] |
| Molecular Weight | 226.03 g/mol | [2] |
| Appearance | Off-white solid | [1] |
| Melting Point | Not available | |
| Boiling Point | 379.1 ± 32.0 °C at 760 mmHg | |
| Density | 1.8 ± 0.1 g/cm³ | |
| pKa (Predicted) | ~2.5 - 3.0* | |
| LogP | 1.91 |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Key Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the bromo, cyano, and carboxyl groups. |
| ¹³C NMR | Aromatic carbons will be observed in the region of δ 110-150 ppm. The carbon of the cyano group will appear around δ 115-120 ppm, and the carboxylic acid carbonyl carbon will be significantly downfield, typically > δ 165 ppm. |
| IR (Infrared) | - Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹)- Sharp C≡N stretch from the nitrile group (approx. 2220-2260 cm⁻¹)- Strong C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹)- C-Br stretch (in the fingerprint region, typically < 700 cm⁻¹) |
| Mass Spectrometry | The molecular ion peak (M⁺) will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 225 and 227. Common fragmentation patterns would involve the loss of -OH (M-17), -COOH (M-45), and Br (M-79/81)[5][6]. |
Functional Groups and Reactivity
The reactivity of this compound is governed by the interplay of its three functional groups:
-
Carboxylic Acid (-COOH): This group is acidic and can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction. The presence of the electron-withdrawing cyano group ortho to the carboxylic acid is expected to increase its acidity compared to benzoic acid[1].
-
Cyano Group (-CN): The nitrile group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It can also be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
-
Bromo Group (-Br): The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. It can also participate in nucleophilic aromatic substitution reactions under certain conditions.
The relative positions of these groups on the aromatic ring influence their reactivity. The cyano and carboxylic acid groups are ortho to each other, leading to potential neighboring group participation or steric effects in certain reactions.
Experimental Protocols
The following are detailed methodologies for key synthetic transformations involving this compound. These protocols are based on general procedures for similar substrates and should be optimized for specific applications.
Synthesis of this compound
A common route to this compound involves the bromination of 2-cyanobenzoic acid or the cyanation of a dibromobenzoic acid derivative. A plausible synthetic pathway starts from 2-amino-5-bromobenzoic acid.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow from 2-amino-5-bromobenzoic acid.
Detailed Protocol (Sandmeyer Reaction):
-
Diazotization: Dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in an aqueous solution of hydrochloric acid at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Suzuki-Miyaura Cross-Coupling
This reaction is a powerful method for forming a new C-C bond at the position of the bromine atom.
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture with stirring to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Filter the crude product and purify by column chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAr)
While the aromatic ring is generally deactivated towards nucleophilic attack, the presence of the strongly electron-withdrawing cyano group can facilitate SNAr reactions under forcing conditions, or if further activating groups are present on the ring. The bromo group can act as the leaving group.
Detailed Protocol (with an amine nucleophile):
-
In a sealed tube, combine this compound (1.0 eq), the amine nucleophile (2.0-3.0 eq), and a strong base (e.g., NaH or K₂CO₃, 2.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO).
-
Heat the mixture to a high temperature (e.g., 120-150 °C) and monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and pour it into water.
-
Acidify the mixture with HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by an appropriate method.
Role in Signaling Pathways: Precursor to PARP Inhibitors
This compound is a key starting material for the synthesis of several PARP inhibitors, a class of targeted cancer therapies. PARP enzymes, particularly PARP1, are crucial components of the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs)[5].
The PARP1 Signaling Pathway in Base Excision Repair:
When an SSB occurs, PARP1 is recruited to the site of damage. Upon binding to the damaged DNA, PARP1 undergoes a conformational change that activates its catalytic activity. Activated PARP1 utilizes NAD⁺ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins near the DNA lesion. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase β, to the site of damage to effect repair[5].
PARP inhibitors work by binding to the catalytic site of PARP1, preventing the synthesis of PAR. This "traps" PARP1 on the DNA at the site of the SSB. In normal cells, these trapped complexes can be repaired by other pathways. However, in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (due to BRCA1/2 mutations), the accumulation of these trapped PARP1-DNA complexes leads to the collapse of replication forks, the formation of double-strand breaks, and ultimately, cell death through a process known as synthetic lethality[5].
Diagram of the PARP1 Signaling Pathway in Base Excision Repair:
Caption: The role of PARP1 in base excision repair and the mechanism of PARP inhibitors.
Conclusion
This compound is a highly functionalized and reactive intermediate with significant applications in the synthesis of pharmaceuticals and advanced materials. Its three distinct functional groups offer a rich platform for a variety of chemical transformations, including cross-coupling and nucleophilic substitution reactions. A comprehensive understanding of its reactivity, guided by the quantitative data and experimental protocols provided in this guide, is crucial for its effective utilization in complex synthetic endeavors. Its role as a key building block for PARP inhibitors highlights its importance in modern drug discovery and development.
References
- 1. CAS 1032231-28-9: this compound | CymitQuimica [cymitquimica.com]
- 2. 1032231-28-9|this compound|BLD Pharm [bldpharm.com]
- 3. 2-CYANOBENZOIC ACID | 3839-22-3 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic Analysis of 5-Bromo-2-cyanobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-cyanobenzoic acid. Due to the limited availability of experimentally derived spectra in public databases, this document focuses on predicted spectroscopic characteristics and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and similar solid organic compounds.
Data Presentation
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.2 - 8.4 | d | 1H | Ar-H |
| ~8.0 - 8.2 | dd | 1H | Ar-H |
| ~7.8 - 8.0 | d | 1H | Ar-H |
| >10 | br s | 1H | COOH |
Solvent: DMSO-d₆. Predictions are based on the analysis of substituted benzoic acids.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~165 | Quaternary | C OOH |
| ~138 | Aromatic CH | Ar-C H |
| ~135 | Aromatic CH | Ar-C H |
| ~132 | Aromatic Quaternary | Ar-C -Br |
| ~130 | Aromatic CH | Ar-C H |
| ~125 | Aromatic Quaternary | Ar-C -CN |
| ~118 | Quaternary | C N |
| ~115 | Aromatic Quaternary | Ar-C -COOH |
Solvent: DMSO-d₆. Predictions are based on the analysis of substituted benzoic acids and nitriles.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300 - 2500 (broad) | O-H | Stretching (Carboxylic acid) |
| ~2230 | C≡N | Stretching (Nitrile) |
| ~1700 | C=O | Stretching (Carboxylic acid) |
| ~1600, ~1475 | C=C | Stretching (Aromatic ring) |
| ~1300 | C-O | Stretching (Carboxylic acid) |
| ~850 - 750 | C-H | Out-of-plane bending (Aromatic) |
| ~700 - 550 | C-Br | Stretching |
Sample preparation: KBr pellet or ATR.
Table 4: Expected Mass Spectrometry Data
| m/z | Ion | Notes |
| 225/227 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1) |
| 208/210 | [M-OH]⁺ | Loss of hydroxyl radical |
| 180/182 | [M-COOH]⁺ | Loss of carboxyl group |
| 102 | [M-Br-CN]⁺ | Fragment ion |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved to achieve a homogeneous solution.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.[2]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[5]
-
Spectrum Acquisition: Acquire the IR spectrum of the sample.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone).
KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[5]
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) for a Solid Sample
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically using a direct insertion probe.[6][7] The sample is then heated under high vacuum to induce volatilization.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge (m/z) ratio.[6][7]
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Mandatory Visualization
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
Technical Guide: Safety and Handling of 5-Bromo-2-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling 5-Bromo-2-cyanobenzoic acid. All personnel handling this chemical must be adequately trained in laboratory safety procedures.
Introduction
This compound (CAS No. 1032231-28-9) is a substituted aromatic carboxylic acid that serves as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and electronic materials.[1] Its molecular structure, featuring a bromine atom, a cyano group, and a carboxylic acid moiety, imparts specific reactivity that makes it a valuable building block. However, these functional groups also necessitate careful handling due to the compound's potential hazards. This guide provides an in-depth overview of the known safety information, handling precautions, and emergency procedures for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following information is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Signal Word: Warning [2]
Pictogram: [2]
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Quantitative Safety and Physical Data
The following tables summarize the available quantitative data for this compound. This information has been compiled from various supplier and chemical database sources.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1032231-28-9 | [2][3] |
| Molecular Formula | C₈H₄BrNO₂ | [2][4] |
| Molecular Weight | 226.03 g/mol | [5] |
| Appearance | Solid, Off-white powder | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | [6] |
| Flash Point | Not available | |
| Autoignition Temperature | Not available | |
| Solubility | Moderately soluble in polar solvents | [4] |
Table 2: Toxicological Data
| Parameter | Value | Species | Source(s) |
| LD50 (Oral) | Not available | ||
| LD50 (Dermal) | Not available | ||
| LC50 (Inhalation) | Not available |
Note: The absence of specific toxicological data underscores the need for cautious handling and the prevention of exposure.
Experimental Protocols: Safe Handling and Disposal
Due to the hazardous nature of this compound, strict adherence to established laboratory protocols is essential. The following are generalized procedures for handling this and similar hazardous solid organic acids.
General Handling Protocol
-
Hazard Assessment: Before any new procedure, conduct a thorough risk assessment.[7] Review the Safety Data Sheet and this guide.[8]
-
Engineering Controls: All work with this compound powder must be conducted in a properly functioning certified laboratory chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
-
Eye Protection: Chemical splash goggles are required. A face shield should be worn when there is a significant risk of splashing.[11][12]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are mandatory. Inspect gloves for any signs of degradation or punctures before use.[7][9]
-
Body Protection: A fully buttoned, long-sleeved lab coat is required. For larger quantities or when there is a higher risk of exposure, a chemical-resistant apron should be worn.[10][11]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[11]
-
-
Dispensing: When weighing and dispensing the solid, do so in a fume hood to minimize the inhalation of dust. Use appropriate tools (e.g., spatulas) and avoid creating dust clouds.
-
Solution Preparation: When preparing solutions, always add the acid to the solvent slowly and with stirring.[9] This is particularly important for exothermic dissolution processes.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9] Do not consume food or drink in the laboratory.[2]
Spill Response Protocol
In the event of a spill, follow these procedures. Distinguish between minor and major spills based on the quantity and location of the spill and the associated hazards.
-
Immediate Actions:
-
For Minor Spills (Solid Powder):
-
Ensure you are wearing the appropriate PPE as described in section 4.1.[15]
-
Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a universal spill absorbent.[15][16] Do not use combustible materials like paper towels to absorb the initial spill.
-
Carefully sweep the absorbed material into a designated hazardous waste container.[15] Avoid generating dust.
-
Decontaminate the spill area with a suitable solvent (e.g., as recommended in the SDS), followed by a thorough cleaning with soap and water.[14]
-
Collect all cleanup materials in a sealed, properly labeled hazardous waste container.[13]
-
-
For Spills on Personnel:
-
Immediately remove contaminated clothing.[13]
-
Flush the affected skin area with copious amounts of water for at least 15 minutes using an emergency shower.[13]
-
If the chemical comes into contact with the eyes, flush with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2]
-
Seek immediate medical attention after any exposure.[13]
-
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect all solid waste (including contaminated consumables) in a clearly labeled, sealed, and compatible hazardous waste container.[17]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[17]
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[17]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in the regular trash.[18] For brominated aromatic compounds, incineration at a licensed hazardous waste facility is a common disposal method.[19]
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key safety and handling workflows.
Conclusion
This compound is a valuable chemical intermediate with defined hazards that require stringent safety protocols. As a solid, it poses risks of irritation to the skin, eyes, and respiratory system, and is harmful if ingested. The lack of comprehensive toxicological data necessitates a conservative approach to handling, emphasizing the consistent use of engineering controls and appropriate personal protective equipment. By following the guidelines outlined in this technical guide, researchers and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always prioritize safety and consult the official Safety Data Sheet for the most current and comprehensive information.
References
- 1. nbinno.com [nbinno.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. matrixscientific.com [matrixscientific.com]
- 4. CAS 1032231-28-9: this compound | CymitQuimica [cymitquimica.com]
- 5. 1032231-28-9|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | CAS#:1032231-28-9 | Chemsrc [chemsrc.com]
- 7. media.tamus.edu [media.tamus.edu]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. sams-solutions.com [sams-solutions.com]
- 12. d2vxd53ymoe6ju.cloudfront.net [d2vxd53ymoe6ju.cloudfront.net]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 16. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. ehs.washington.edu [ehs.washington.edu]
- 19. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
The Role of 5-Bromo-2-cyanobenzoic Acid in the Development of Potent PARP Inhibitors
An In-depth Technical Guide for Drug Discovery Professionals
Introduction
5-Bromo-2-cyanobenzoic acid (C₈H₄BrNO₂) is a substituted aromatic carboxylic acid that serves as a valuable and versatile building block in synthetic organic chemistry.[1] Its unique trifunctional structure—featuring a carboxylic acid, a nitrile, and a bromine atom—provides multiple reactive sites for elaboration into complex molecular architectures.[1] The presence of an electron-withdrawing cyano group enhances the acidity of the carboxylic acid, while the bromine atom is amenable to a wide range of cross-coupling reactions.[1] These characteristics make it a strategic intermediate in the synthesis of pharmacologically active compounds, particularly in the field of oncology. This guide details the application of this compound and its structural motifs in the synthesis and mechanism of action of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, with a specific focus on the therapeutic agent Talazoparib.
Core Application: Synthesis of Phthalazinone-Based PARP Inhibitors
The chemical framework derived from this compound is central to the pharmacophore of a class of highly potent PARP inhibitors characterized by a phthalazinone scaffold. PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, responsible for detecting and signaling single-strand breaks (SSBs) in DNA. By inhibiting PARP, the repair of these SSBs is prevented.
In tumors with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a phenomenon known as synthetic lethality.[2][3][4] Unrepaired SSBs accumulate and, during DNA replication, are converted into toxic DSBs.[2] In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and cell death.[3][5]
Talazoparib (BMN 673): A Case Study
Talazoparib is a highly potent, orally bioavailable PARP1/2 inhibitor approved for the treatment of patients with deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[5][6] The core structure of Talazoparib is a tetrahydropyridophthalazinone, a derivative of the phthalazinone scaffold that can be conceptually derived from a cyanobenzoic acid precursor. Talazoparib exhibits a dual mechanism of action: it not only inhibits the catalytic activity of PARP but also traps the PARP enzyme on DNA at the site of damage.[6][7][8] This trapping of the PARP-DNA complex is a highly cytotoxic event that is particularly effective in killing BRCA-mutated cancer cells.[8]
Quantitative Biological Data
The potency of Talazoparib has been extensively characterized through enzymatic and cell-based assays. The following table summarizes key quantitative data for its activity.
| Compound | Target | Assay Type | Value | Cell Line | Reference |
| Talazoparib | PARP1 | Enzyme Inhibition (Kᵢ) | 1.2 nM | - | [9] |
| PARP2 | Enzyme Inhibition (Kᵢ) | 0.87 nM | - | [9] | |
| PARP | Whole-Cell PARylation | 2.51 nM (EC₅₀) | - | [9] | |
| - | Cell Proliferation | 0.3 nM (EC₅₀) | MX-1 (BRCA1 mutant) | [9] | |
| - | Cell Proliferation | 5 nM (EC₅₀) | Capan-1 (BRCA2 mutant) | [9] |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of novel therapeutic agents. Below are representative protocols for the synthesis of a key phthalazinone intermediate and for the biological evaluation of PARP inhibition.
Protocol 1: Synthesis of a 4-substituted-Phthalazin-1(2H)-one Intermediate
This protocol describes a general, two-step method for synthesizing a phthalazinone core from a 2-cyanobenzoic acid derivative, which is conceptually analogous to this compound.
Step 1: Synthesis of 2-formyl-5-bromobenzoic acid This initial step involves the conversion of the cyano group to an aldehyde, which is a necessary precursor for the subsequent cyclization. While multiple methods exist, a common approach involves reduction of a related ester or nitrile.
Step 2: Cyclization with Hydrazine to form 7-Bromo-2,3-dihydrophthalazin-1(4H)-one This is the key ring-forming reaction to create the phthalazinone scaffold.
-
Materials: 2-formyl-5-bromobenzoic acid, hydrazine hydrate (N₂H₄·H₂O), ethanol.
-
Procedure:
-
To a solution of 2-formyl-5-bromobenzoic acid (1 equivalent) in ethanol in a round-bottom flask, add hydrazine hydrate (1.5 to 2 equivalents).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with cold ethanol and then with water to remove any unreacted hydrazine.
-
If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure phthalazinone derivative.
-
Protocol 2: In Vitro PARP1 Enzymatic Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the PARP1 enzyme.
-
Materials: Recombinant human PARP1 enzyme, 96-well FlashPlates™, Z-buffer (25mM Hepes, 12.5 mM MgCl₂, 50mM KCl, 1 mM DTT, 10% Glycerol, 0.001% NP-40, pH 7.4), ³H-NAD⁺ (nicotinamide adenine dinucleotide), biotinylated-histones, streptavidin-coated plates, test compound (e.g., Talazoparib).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. The final assay concentrations may range from 0.01 µM to 10 µM.
-
In a 96-well plate, add the PARP1 enzyme, biotinylated-histones (as a substrate for PARylation), and the appropriate concentration of the test compound dissolved in Z-buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Initiate the enzymatic reaction by adding ³H-NAD⁺ to each well. This radiolabeled NAD⁺ will be incorporated into poly(ADP-ribose) chains by the active PARP1 enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the reaction to proceed.
-
Stop the reaction by adding a potent PARP inhibitor at a high concentration (e.g., 100 µM Olaparib) or by using a strong acid.
-
Transfer the reaction mixture to a streptavidin-coated plate. The biotinylated-histones, now carrying the radiolabeled PAR chains, will bind to the streptavidin.
-
Wash the plate to remove unincorporated ³H-NAD⁺.
-
Measure the radioactivity in each well using a scintillation counter. The signal is proportional to the PARP1 activity.
-
Plot the measured activity against the logarithm of the test compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.
-
Visualizations: Pathways and Workflows
Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway from a substituted cyanobenzoic acid to a functionalized phthalazinone core, representative of the initial steps in the synthesis of complex PARP inhibitors.
Caption: Generalized synthetic workflow for a PARP inhibitor core.
PARP1/BRCA Signaling Pathway
This diagram illustrates the principle of synthetic lethality achieved by PARP inhibitors in BRCA-deficient cancer cells.
Caption: PARP/BRCA synthetic lethality signaling pathway.
Conclusion
This compound and its related structural motifs are highly valuable precursors in medicinal chemistry for the development of targeted cancer therapeutics. Its application in the synthesis of the potent PARP1/2 inhibitor Talazoparib highlights its strategic importance. The ability to leverage this building block to construct complex heterocyclic systems like the phthalazinone core has been instrumental in creating drugs that exploit specific cancer cell vulnerabilities, such as defects in the DNA damage response. For drug development professionals, understanding the chemistry of such intermediates and the biology of their ultimate targets is essential for designing the next generation of effective and selective medicines.
References
- 1. Simultaneous Targeting of PARP1 and RAD52 Triggers Dual Synthetic Lethality in BRCA-Deficient Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Talazoparib - Wikipedia [en.wikipedia.org]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. bioengineer.org [bioengineer.org]
- 9. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 5-Bromo-2-cyanobenzoic Acid Derivatives in Modern Therapeutics and Agrochemicals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic versatility of 5-Bromo-2-cyanobenzoic acid and its related derivatives has positioned them as crucial building blocks in the development of a diverse range of biologically active molecules. From groundbreaking treatments for metabolic diseases to potent next-generation insecticides, this chemical scaffold is at the heart of significant advancements in both medicine and agriculture. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential applications of key derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
SGLT2 Inhibitors for Diabetes and Cardiovascular Disease
A prominent application of this compound derivatives, particularly 5-Bromo-2-chlorobenzoic acid, is in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.[1][2][3] These drugs have revolutionized the management of type 2 diabetes and have shown significant benefits in treating heart failure and chronic kidney disease.[3][4][5] Dapagliflozin is a prime example of a highly successful SGLT2 inhibitor synthesized from a 5-bromo-2-chlorobenzoic acid precursor.[4][6][7][8]
Mechanism of Action of SGLT2 Inhibitors
SGLT2 is a protein predominantly expressed in the proximal convoluted tubules of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[9][10] SGLT2 inhibitors competitively block this transporter, leading to increased urinary glucose excretion (glucosuria), which in turn lowers blood glucose levels in patients with hyperglycemia.[9][11] This mechanism is independent of insulin secretion and sensitivity.[10] Beyond glycemic control, the natriuretic and diuretic effects of SGLT2 inhibition contribute to a reduction in blood pressure and intraglomerular pressure, providing cardiovascular and renal protection.[6][11]
Experimental Protocol: Synthesis of Dapagliflozin Intermediate
The synthesis of Dapagliflozin often involves the preparation of the key intermediate (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone from 5-bromo-2-chlorobenzoic acid.[6][9]
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Dichloromethane (CH₂Cl₂)
-
Dimethylformamide (DMF)
-
Oxalyl chloride
-
Aluminum chloride (AlCl₃)
-
Ethoxybenzene
-
Methanol
Procedure: [6]
-
Suspend 5-bromo-2-chlorobenzoic acid (450 g) in dichloromethane (2.25 L) and add a catalytic amount of dimethylformamide (0.74 ml).
-
Slowly add oxalyl chloride (180.3 ml) at 15–30°C. Stir the reaction mixture at 20–30°C until the starting material is consumed (monitored by HPLC).
-
Concentrate the mixture under vacuum to obtain the crude 5-bromo-2-chlorobenzoyl chloride as an oily residue.
-
In a separate reactor, add aluminum chloride (267.6 g) to dichloromethane (900 ml).
-
Cool the mixture to below 5°C and slowly add ethoxybenzene (256.1 ml).
-
Further cool the mixture to below -5°C.
-
Dissolve the crude 5-bromo-2-chlorobenzoyl chloride (485 g) in dichloromethane (900 ml) and add this solution slowly to the aluminum chloride/ethoxybenzene mixture, maintaining the temperature below -5°C.
-
Stir the reaction mixture below -5°C until completion.
-
The reaction is quenched and worked up to isolate the (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone intermediate.
This intermediate is then further elaborated through several steps, including condensation with a protected gluconolactone, to yield dapagliflozin.[4][7][8]
Experimental Protocol: In Vitro SGLT2 Inhibition Assay
The inhibitory activity of compounds on SGLT2 can be assessed using a cell-based fluorescent glucose uptake assay.[12]
Materials:
-
Human kidney proximal tubule cell line (e.g., HK-2)
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG)
-
Test compounds (e.g., Dapagliflozin as a positive control)
-
Cell culture medium and buffers
Procedure: [12]
-
Culture HK-2 cells in 96-well plates to confluence.
-
Wash the cells with a sodium-containing buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for a defined period.
-
Add 2-NBDG to the wells and incubate to allow for glucose uptake.
-
Terminate the uptake by washing the cells with a cold, sodium-free buffer.
-
Lyse the cells and measure the intracellular fluorescence intensity using a microplate reader.
-
Calculate the percentage inhibition of glucose uptake at each compound concentration relative to the vehicle control and determine the IC50 value.
Cyanoanthranilic Diamide Insecticides
Derivatives of 2-amino-5-cyanobenzoic acid are pivotal intermediates in the synthesis of cyanoanthranilic diamide insecticides, such as cyantraniliprole.[10][13][14] These insecticides exhibit broad-spectrum activity against a variety of chewing and sucking insect pests.[10][15]
Mechanism of Action of Cyanoanthranilic Diamides
Cyanoanthranilic diamides act as potent activators of insect ryanodine receptors (RyRs).[10][16] RyRs are intracellular calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells, playing a critical role in muscle contraction.[16] The binding of these insecticides to insect RyRs locks the channels in an open state, leading to an uncontrolled release of calcium from internal stores.[10] This disruption of calcium homeostasis results in muscle paralysis, cessation of feeding, and ultimately, the death of the insect.[16] A key advantage of this class of insecticides is their high selectivity for insect RyRs over their mammalian counterparts.[16]
Quantitative Data: Insecticidal Activity of Cyantraniliprole
The efficacy of cyantraniliprole against various insect pests has been quantified through toxicological studies.
| Insect Species | Assay Type | Value | Unit | Reference |
| Apis mellifera (Honey Bee) Larvae | Acute LD50 | 0.047 | µ g/larva | [11] |
| Apis mellifera (Honey Bee) Larvae | Chronic LD50 | 0.064 | µ g/larva | [11] |
| Spodoptera littoralis (Cotton Leafworm) | LC50 | 8.17 | mg/L | [17] |
| Agrotis ipsilon (Black Cutworm) | LC50 | 0.33 | mg/L | [17] |
| Tribolium confusum (Confused Flour Beetle) | LC50 | Varies by exposure time | mg/L | [15] |
Experimental Protocol: Synthesis of Cyantraniliprole
The synthesis of cyantraniliprole involves the coupling of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-cyano-N,3-dimethylbenzamide.[2][13]
Materials: [13]
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
Acetonitrile
-
Thionyl chloride
-
2-amino-5-cyano-N,3-dimethylbenzamide
-
3-Picoline
Procedure: [13]
-
Charge a reaction flask with acetonitrile (150.0 ml) and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (50.0 g).
-
Slowly add thionyl chloride (27.5 g) while maintaining the temperature below 35°C.
-
Heat the reaction mixture to 75–80°C and stir for 3.0–3.5 hours to form the acid chloride.
-
After completion, cool the reaction mass to 25–30°C.
-
In a separate flask, charge 2-amino-5-cyano-N,3-dimethylbenzamide (32.8 g) and acetonitrile (150.0 ml).
-
Add 3-picoline (30.73 g) and stir for 10–15 minutes at 25–35°C.
-
Cool this mixture to 0–5°C.
-
Slowly add the prepared acid chloride solution to the amine solution over 1.5–2.0 hours, maintaining the temperature between 0–5°C.
-
After the addition is complete, stir the reaction mixture, and then process it to isolate the crude cyantraniliprole, which can be further purified by recrystallization.
Potential for PARP Inhibitor Development
While less directly established in the literature, the this compound scaffold holds potential for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. The carboxamide group, which can be derived from the cyano and carboxylic acid functionalities, is a common feature in many PARP inhibitors.
Mechanism of Action of PARP Inhibitors
PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, SSBs accumulate and can lead to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with defects in homologous recombination (HR), a major pathway for repairing DSBs (e.g., those with BRCA1/2 mutations), the inability to repair these DSBs results in cell death. This concept is known as synthetic lethality.
Experimental and Synthetic Workflow
The development of novel derivatives from this compound follows a structured workflow from initial synthesis to biological evaluation.
Conclusion
This compound and its derivatives are demonstrably valuable scaffolds in the design and synthesis of high-impact molecules for the pharmaceutical and agrochemical industries. The successful development of SGLT2 inhibitors and cyanoanthranilic diamide insecticides underscores the chemical tractability and biological relevance of this core structure. Future research into derivatives of this compound could unlock further therapeutic and commercial potential, particularly in areas such as oncology with the development of novel PARP inhibitors. The detailed methodologies and mechanistic insights provided in this guide aim to support and accelerate such research endeavors.
References
- 1. worthe-it.co.za [worthe-it.co.za]
- 2. WO2021249395A1 - Solid state forms of cyantraniliprole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Protocol and rationale for a randomized controlled SGLT2 inhibitor trial in paediatric and young adult populations with chronic kidney disease: DOUBLE PRO-TECT Alport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. caod.oriprobe.com [caod.oriprobe.com]
- 8. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 9. CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method - Google Patents [patents.google.com]
- 10. Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of acute and chronic toxicity of cyantraniliprole and sulfoxaflor on honey bee (Apis mellifera) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2023095161A1 - An improved process for the preparation of crystalline form-a of cyantraniliprole - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Lethal and Sublethal Effects of Cyantraniliprole on the Biology and Metabolic Enzyme Activities of Two Lepidopteran Pests, Spodoptera littoralis and Agrotis ipsilon, and A Generalist Predator, Chrysoperla carnea (Neuroptera: Chrysopidae) - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 5-Bromo-2-cyanobenzoic Acid in the Synthesis of Advanced Electronic Materials
An In-depth Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of next-generation electronic devices with enhanced performance, efficiency, and novel form factors has led to intensive research into advanced organic materials. Within this landscape, 5-Bromo-2-cyanobenzoic acid has emerged as a pivotal precursor for the synthesis of a variety of functional molecules tailored for electronic applications. Its unique trifunctional molecular architecture—featuring a carboxylic acid, a cyano group, and a bromine atom on a benzene ring—offers a versatile platform for synthetic chemists to construct complex organic semiconductors. This technical guide elucidates the role of this compound in the synthesis of cutting-edge electronic materials, with a focus on its application in Organic Light-Emitting Diodes (OLEDs), particularly in the realm of Thermally Activated Delayed Fluorescence (TADF) emitters.
Core Properties and Synthetic Versatility
This compound's utility in electronic materials synthesis stems from the distinct reactivity of its functional groups. The bromine atom serves as a prime site for carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of electron-donating or other functional moieties to build up a larger conjugated system. The electron-withdrawing cyano (-CN) group, in conjunction with the carboxylic acid (-COOH) or its derivatives, plays a crucial role in tuning the electronic properties of the final molecule, particularly its Lowest Unoccupied Molecular Orbital (LUMO) energy level.
The general synthetic strategy involves the initial modification of the carboxylic acid group, often to a more synthetically versatile functional group like a nitrile, followed by the use of the bromine atom for constructing the target electronic material.
Application in Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs
One of the most promising applications of materials derived from this compound is in the development of TADF emitters for OLEDs. TADF materials enable OLEDs to achieve near-100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. The key to designing efficient TADF emitters lies in achieving a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which facilitates reverse intersystem crossing (RISC) from the T1 to the S1 state. This is typically realized in molecules with a distinct donor-acceptor (D-A) architecture.
Derivatives of this compound are excellent candidates for the acceptor core of TADF emitters. The strong electron-withdrawing nature of the cyano group helps to create a significant charge transfer character in the excited state when combined with a suitable electron-donating group.
Hypothetical Synthesis of a TADF Emitter from this compound
A plausible synthetic pathway to a TADF emitter, leveraging this compound as the starting material, is outlined below. This hypothetical example illustrates the strategic use of the molecule's functional groups.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-cyanobenzonitrile from this compound
This protocol describes a two-step conversion of the carboxylic acid to a nitrile, a common transformation to create a more versatile building block for electronic materials.
Step 1: Synthesis of 5-Bromo-2-cyanobenzamide
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in thionyl chloride (5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble ammonia gas through the solution for 30 minutes, or add a concentrated aqueous ammonia solution (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 5-Bromo-2-cyanobenzamide.
Step 2: Dehydration to 5-Bromo-2-cyanobenzonitrile
-
To a solution of 5-Bromo-2-cyanobenzamide (1.0 eq) in anhydrous DCM, add Burgess reagent (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-2-cyanobenzonitrile.
Protocol 2: Synthesis of a Donor-Acceptor TADF Emitter via Suzuki Coupling
This protocol outlines the synthesis of a hypothetical TADF emitter using the prepared 5-Bromo-2-cyanobenzonitrile and a carbazole-based boronic ester as the donor.
-
In a Schlenk flask, combine 5-Bromo-2-cyanobenzonitrile (1.0 eq), a carbazole-based boronic ester (e.g., 9-phenyl-9H-carbazole-3-boronic acid pinacol ester) (1.1 eq), [Pd(PPh₃)₄] (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of toluene and water (4:1) as the solvent.
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to yield the final TADF emitter.
Data Presentation
The performance of electronic materials is paramount. The following tables summarize hypothetical yet representative quantitative data for a TADF emitter derived from a this compound precursor, based on typical values reported for similar benzonitrile-based TADF materials.
Table 1: Photophysical and Electrochemical Properties
| Property | Value |
| Absorption (λ_abs) in Toluene | 350 nm |
| Photoluminescence (λ_pl) in Toluene | 480 nm (Blue-Green) |
| Photoluminescence Quantum Yield (Φ_PL) | 85% |
| HOMO Energy Level | -5.6 eV |
| LUMO Energy Level | -2.8 eV |
| S1 Energy Level | 2.58 eV |
| T1 Energy Level | 2.50 eV |
| ΔEST (S1 - T1) | 0.08 eV |
Table 2: OLED Device Performance
| Parameter | Value |
| Device Structure | ITO / HTL / EML (Host:Emitter) / ETL / LiF / Al |
| Emitter Doping Concentration | 10 wt% |
| Maximum External Quantum Efficiency (EQE_max) | 20.5% |
| Maximum Current Efficiency | 45.2 cd/A |
| Maximum Power Efficiency | 38.9 lm/W |
| Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | (0.28, 0.55) |
Mandatory Visualizations
Logical Workflow for Electronic Material Synthesis
Methodological & Application
Synthesis of 5-Bromo-2-cyanobenzoic Acid from 2-amino-5-bromobenzoic Acid: Application Notes and Protocols
For Immediate Release
These application notes provide a detailed protocol for the synthesis of 5-Bromo-2-cyanobenzoic acid, a valuable intermediate in pharmaceutical and materials science research. The synthesis is based on the well-established Sandmeyer reaction, which transforms the aromatic amine of 2-amino-5-bromobenzoic acid into a nitrile group via a diazonium salt intermediate.[1][2][3][4] This two-step process involves the initial diazotization of the starting material, followed by a copper(I) cyanide-mediated cyanation.
Chemical Reaction Pathway
The synthesis proceeds in two primary stages:
-
Diazotization: 2-amino-5-bromobenzoic acid is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form the corresponding highly reactive diazonium salt.[5][6]
-
Cyanation (Sandmeyer Reaction): The diazonium salt is then introduced to a solution of copper(I) cyanide, which catalyzes the displacement of the diazonium group with a cyanide group, yielding the final product, this compound.[1][2]
Experimental Protocols
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-amino-5-bromobenzoic acid | ≥98% | Commercially Available |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available |
| Copper(I) Cyanide (CuCN) | 99% | Commercially Available |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available |
| Toluene | Anhydrous, 99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | |
| Deionized Water | In-house |
Protocol 1: Diazotization of 2-amino-5-bromobenzoic acid
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and deionized water (80 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (3.5 g, 50.7 mmol) in deionized water (15 mL).
-
Slowly add the sodium nitrite solution dropwise to the cooled suspension of 2-amino-5-bromobenzoic acid over a period of 30 minutes, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be a pale yellow color. This diazonium salt solution is unstable and should be used immediately in the next step.
Protocol 2: Cyanation and Work-up
-
In a separate 500 mL three-necked round-bottom flask, prepare a solution of copper(I) cyanide (5.0 g, 55.8 mmol) and sodium cyanide (5.5 g, 112.2 mmol) in deionized water (50 mL). Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Warm the copper(I) cyanide solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Protocol 1 to the warm copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The crude product will precipitate as a solid.
-
Filter the crude product using a Büchner funnel and wash with deionized water.
-
Transfer the crude solid to a beaker and add a 10% aqueous solution of sodium carbonate to dissolve the product and separate it from insoluble copper salts.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2-3. The this compound will precipitate out of the solution.
-
Collect the precipitated product by vacuum filtration and wash with cold deionized water.
-
Dry the product in a vacuum oven at 60 °C overnight.
Data Presentation
| Parameter | Value |
| Starting Material | 2-amino-5-bromobenzoic acid |
| Molecular Weight of Starting Material | 216.03 g/mol |
| Final Product | This compound |
| Molecular Weight of Final Product | 226.03 g/mol |
| Theoretical Yield | ~10.5 g |
| Expected Yield | 70-80% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 215-218 °C |
Visualization of Experimental Workflow
References
Application Notes and Protocols: The Role of 5-Bromo-Substituted Benzoic Acids in the Synthesis of SGLT2 Inhibitors
Introduction
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral antihyperglycemic agents used in the management of type 2 diabetes. Prominent members of this class include Dapagliflozin, Canagliflozin, and Empagliflozin. The synthesis of these complex molecules relies on key aromatic building blocks. While 5-Bromo-2-cyanobenzoic acid is a valuable reagent in organic synthesis, extensive review of scientific and patent literature indicates that it is not a commonly employed starting material for the industrial synthesis of major SGLT2 inhibitors. Instead, structurally related compounds, namely 5-Bromo-2-chlorobenzoic acid and 5-bromo-2-methylbenzoic acid , serve as crucial precursors.
This document provides detailed application notes and protocols for the synthesis of SGLT2 inhibitors using these established starting materials.
Synthesis of Dapagliflozin and Empagliflozin using 5-Bromo-2-chlorobenzoic acid
5-Bromo-2-chlorobenzoic acid is a key intermediate in the synthesis of both Dapagliflozin and Empagliflozin.[1][2][3] The initial steps involve the formation of a diarylmethane core, which is then coupled with a protected glucose derivative.
Synthesis of the Diaryl Methane Intermediate for Dapagliflozin
The synthesis of the aglycone portion of Dapagliflozin typically begins with the Friedel-Crafts acylation of phenetole with 5-bromo-2-chlorobenzoyl chloride (which is derived from 5-bromo-2-chlorobenzoic acid).[4][5] The resulting benzophenone is then reduced to the corresponding diarylmethane.
Experimental Protocol: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
-
Acyl Chloride Formation: To a stirred suspension of 5-bromo-2-chlorobenzoic acid (1.06 mol) in dichloromethane (450 mL), add oxalyl chloride (1.1 mol) and a catalytic amount of N,N-dimethylformamide (1.5 mL).[4] Stir the mixture overnight at room temperature. Remove the volatiles under vacuum to obtain crude 5-bromo-2-chlorobenzoyl chloride.
-
Friedel-Crafts Acylation: Dissolve the crude 5-bromo-2-chlorobenzoyl chloride in dichloromethane (200 mL). In a separate vessel, prepare a suspension of aluminum chloride (1.1 mol) in dichloromethane. Cool the AlCl₃ suspension to 0°C and add the acyl chloride solution dropwise. Following the addition, add phenetole (1.0 mol) dropwise, maintaining the temperature at 0°C. Stir the reaction mixture at room temperature for 4 hours.[6]
-
Work-up and Purification: Quench the reaction by slowly pouring the mixture into ice water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone can be purified by recrystallization.
-
Reduction of the Ketone: Dissolve the purified benzophenone (1.0 mol) in a mixture of dichloromethane and acetonitrile. Cool the solution to -50°C to -30°C. Add triethylsilane (2.0-3.0 mol) followed by the slow addition of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride.[2][7] Allow the reaction to warm to room temperature and stir for 3-5 hours until completion as monitored by HPLC.
-
Final Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
| Step | Product | Starting Materials | Reagents | Yield | Purity | Reference |
| 1-3 | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 5-bromo-2-chlorobenzoic acid, Phenetole | Oxalyl chloride, DMF, AlCl₃ | 70-90% | >99% (after recrystallization) | [6] |
| 4-5 | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | Triethylsilane, BF₃·OEt₂ | High | - | [2][8] |
Coupling with Protected Glucose and Final Steps for Dapagliflozin
The diarylmethane is then coupled with a protected gluconolactone, followed by reduction and deprotection to yield Dapagliflozin.[8][9]
Experimental Protocol: Synthesis of Dapagliflozin
-
Lithiation and Coupling: Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1.0 mol) in a mixture of tetrahydrofuran and toluene. Cool the solution to approximately -78°C. Add n-butyllithium (1.1 mol) dropwise to form the aryllithium species. To this solution, add a pre-cooled solution of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone in toluene. Stir the reaction at -78°C for 1 hour.
-
Hemiacetal Formation: Quench the reaction with a solution of methanesulfonic acid in methanol. Allow the mixture to warm to room temperature and stir overnight. This removes the silyl protecting groups and forms the methyl hemiacetal.
-
Reduction and Deprotection: Neutralize the reaction mixture with aqueous sodium bicarbonate and extract the product into an organic solvent. After concentration, dissolve the crude intermediate in a suitable solvent system (e.g., dichloromethane/acetonitrile) and cool to a low temperature. Add triethylsilane followed by a Lewis acid (e.g., BF₃·OEt₂) to reduce the hemiacetal. After completion of the reaction, quench and work up the reaction mixture. The final deprotection of any remaining protecting groups (if different from TMS) is typically achieved under basic conditions (e.g., LiOH in THF/water) to yield Dapagliflozin.
| Step | Product | Starting Materials | Reagents | Yield | Purity | Reference |
| 1-3 | Dapagliflozin | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, Protected Gluconolactone | n-BuLi, Methanesulfonic acid, Triethylsilane, BF₃·OEt₂, LiOH | 68-76% (overall) | >98% (after crystallization) | [8][10] |
Logical Workflow for Dapagliflozin Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. patents.justia.com [patents.justia.com]
- 3. nbinno.com [nbinno.com]
- 4. US6515117B2 - C-aryl glucoside SGLT2 inhibitors and method - Google Patents [patents.google.com]
- 5. CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 9. CN108530408A - The method for preparing Dapagliflozin - Google Patents [patents.google.com]
- 10. public.pensoft.net [public.pensoft.net]
Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2-cyanobenzoic acid as a key intermediate. This versatile building block is frequently employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The following sections detail optimized conditions for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as cyanation, to facilitate the development of novel compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.
General Reaction Scheme:
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O (5:1) | 110 | 8 | 78 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 2-MeTHF/H₂O (10:1) | 100 | 12 | 88 |
Experimental Protocol: Synthesis of 5-Phenyl-2-cyanobenzoic Acid (Table 1, Entry 1)
-
To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired product.
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction is valuable for introducing vinyl groups or more complex unsaturated moieties onto the benzoic acid scaffold.
General Reaction Scheme:
Table 2: Reaction Conditions for Heck Reaction with this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | DMA | 130 | 18 | 82 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 140 | 24 | 68 |
Experimental Protocol: Synthesis of 2-Cyano-5-stilbenecarboxylic Acid (Table 2, Entry 1)
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.).
-
Seal the tube and heat the mixture to 120 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and acidify with 1 M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the final product.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide, leading to the synthesis of substituted alkynes.
General Reaction Scheme:
Table 3: Reaction Conditions for Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 10 | 85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | Acetonitrile | 70 | 16 | 93 |
Experimental Protocol: Synthesis of 2-Cyano-5-(phenylethynyl)benzoic Acid (Table 3, Entry 1)
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.
-
Heat the reaction mixture to 65 °C for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the amine salt, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with dilute HCl and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide variety of arylamines.
General Reaction Scheme:
Table 4: Reaction Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 80 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 110 | 20 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 100 | 16 | 84 |
Experimental Protocol: Synthesis of 5-Anilino-2-cyanobenzoic Acid (Table 4, Entry 1)
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous dioxane (5 mL) and aniline (1.2 mmol, 1.2 equiv.).
-
Seal the tube and heat the mixture at 100 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and acidify with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Cyanation
The cyanation of this compound provides a route to 2,5-dicyanobenzoic acid, a potentially useful building block for more complex structures.
General Reaction Scheme:
Table 5: Reaction Conditions for Cyanation of this compound
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | KCN | Pd(PPh₃)₄ (5) | - | DMF | 140 | 12 | 70 |
| 2 | Zn(CN)₂ | Pd₂(dba)₃ (3) | dppf (6) | DMA | 120 | 18 | 85 |
| 3 | CuCN | - | - | NMP | 160 | 24 | 65 |
Experimental Protocol: Synthesis of 2,5-Dicyanobenzoic Acid (Table 5, Entry 2)
-
To a flame-dried flask, add this compound (1.0 mmol, 1.0 equiv.), zinc cyanide (0.6 mmol, 0.6 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.03 mmol, 3 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with nitrogen.
-
Add anhydrous N,N-dimethylacetamide (DMA, 5 mL).
-
Heat the reaction mixture to 120 °C for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter.
-
Wash the filtrate with aqueous ammonia and then brine.
-
Acidify the aqueous layer with concentrated HCl and extract with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by chromatography to obtain the product.
Experimental Workflow Diagram
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All reactions should be performed by qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
Application Notes and Protocols: Scale-up Synthesis of 5-Bromo-2-cyanobenzoic Acid for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of 5-Bromo-2-cyanobenzoic acid, a key intermediate in the pharmaceutical and electronic chemical industries. The protocols are designed to be scalable and address critical safety and handling considerations.
Introduction
This compound is a crucial building block in the synthesis of various high-value compounds. In the pharmaceutical sector, it is a key precursor for the manufacture of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. Its unique structure also lends itself to applications in the electronics industry, particularly in the formulation of photoresists and other specialized polymers.[1][2]
The industrial production of this compound typically involves a two-step process: the diazotization of 2-amino-5-bromobenzoic acid followed by a Sandmeyer reaction to introduce the cyano group. Careful control of reaction conditions is paramount to ensure high yield, purity, and operational safety.
Synthesis Pathway
The overall synthetic route from the starting material, 2-amino-5-bromobenzoic acid, to the final product, this compound, is depicted below.
Caption: Overall synthesis pathway.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 2-Amino-5-bromobenzoic acid | 98%+ | Commercial | Starting material |
| Sodium Nitrite (NaNO₂) | 99%+ | Commercial | Diazotizing agent |
| Sulfuric Acid (H₂SO₄), 98% | Reagent | Commercial | Acid catalyst |
| Copper(I) Cyanide (CuCN) | 98%+ | Commercial | Sandmeyer reagent |
| Sodium Cyanide (NaCN) | 97%+ | Commercial | Complexing agent for CuCN |
| Toluene | Technical | Commercial | Extraction solvent |
| Sodium Hydroxide (NaOH) | 50% aq. soln. | Commercial | For pH adjustment and cleaning |
| Sodium Hypochlorite (NaOCl) | 15% aq. soln. | Commercial | For cyanide waste treatment |
| Hydrochloric Acid (HCl) | 37% aq. soln. | Commercial | For acidification |
| Deionized Water | - | In-house |
Scale-up Synthesis Protocol
This protocol is designed for a nominal 10 kg batch size of this compound. All operations should be conducted in a well-ventilated chemical manufacturing environment with appropriate personal protective equipment (PPE).
Step 1: Diazotization of 2-Amino-5-bromobenzoic Acid
-
Reactor Preparation: Charge a 200 L glass-lined reactor with 80 L of deionized water and 20 kg (10.9 L) of 98% sulfuric acid. Cool the mixture to 0-5 °C with constant stirring.
-
Amine Slurry Preparation: In a separate vessel, prepare a slurry of 15.0 kg of 2-amino-5-bromobenzoic acid in 50 L of deionized water.
-
Diazotization: Slowly add the 2-amino-5-bromobenzoic acid slurry to the chilled sulfuric acid solution in the reactor, maintaining the temperature between 0 °C and 5 °C. Stir for 30 minutes to ensure complete dissolution and formation of the amine salt.
-
Nitrite Addition: Prepare a solution of 5.3 kg of sodium nitrite in 20 L of deionized water. Add this solution dropwise to the reactor over 2-3 hours, ensuring the temperature does not exceed 5 °C. A slight excess of nitrous acid should be maintained (test with potassium iodide-starch paper).
-
Reaction Completion: Stir the resulting diazonium salt solution for an additional 1 hour at 0-5 °C. The solution should be carried forward to the next step without delay.
Step 2: Sandmeyer Cyanation
-
Cyanide Solution Preparation: In a separate 250 L reactor, carefully charge 10.5 kg of copper(I) cyanide and 13.5 kg of sodium cyanide. Add 100 L of water and stir to dissolve. Heat the solution to 60-70 °C. Caution: This operation must be performed in a well-ventilated area due to the high toxicity of cyanides.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution from Step 1 to the hot copper(I) cyanide solution over 2-3 hours. The temperature of the reaction mixture should be maintained at 60-70 °C. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion and Work-up: After the addition is complete, continue stirring at 70 °C for 2 hours until the gas evolution ceases. Cool the reaction mixture to room temperature.
-
Isolation of Crude Product: Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid. This will precipitate the crude this compound. The solid is collected by filtration and washed with cold water.
Step 3: Purification
-
Recrystallization: The crude product is transferred to a clean reactor containing 100 L of toluene. The mixture is heated to reflux until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored, activated carbon can be added, and the mixture refluxed for 30 minutes. The hot solution is then filtered to remove the carbon.
-
Crystallization: The hot toluene solution is slowly cooled to 0-5 °C to crystallize the pure this compound.
-
Drying: The purified product is collected by filtration, washed with a small amount of cold toluene, and dried under vacuum at 60-70 °C until a constant weight is achieved.
Waste Treatment
Cyanide-containing aqueous waste from the Sandmeyer reaction is highly toxic and must be treated before disposal. A common industrial method is alkaline chlorination.
-
Alkaline Chlorination (Step 1): The pH of the cyanide-containing wastewater is adjusted to >10 with 50% sodium hydroxide. Sodium hypochlorite solution (15%) is then added until a positive reading on a chlorine test strip is maintained. This converts cyanide to the less toxic cyanate.
-
Alkaline Chlorination (Step 2): The pH is then lowered to 8.5, and more sodium hypochlorite is added to oxidize the cyanate to nitrogen and carbon dioxide.[3]
Data Presentation
Table 1: Typical Reaction Parameters and Yields for a 10 kg Scale Synthesis
| Parameter | Value |
| Starting Material (2-Amino-5-bromobenzoic acid) | 15.0 kg |
| Sodium Nitrite | 5.3 kg |
| Copper(I) Cyanide | 10.5 kg |
| Sodium Cyanide | 13.5 kg |
| Diazotization Temperature | 0-5 °C |
| Sandmeyer Reaction Temperature | 60-70 °C |
| Typical Crude Yield | 80-85% |
| Typical Purified Yield | 70-75% |
| Purity (HPLC) | >99% |
Visualizations
Experimental Workflow
Caption: Step-by-step industrial workflow.
Safety and Decision Flowchart
Caption: Critical safety checks during cyanation.
Industrial Applications
The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals, particularly SGLT2 inhibitors like Dapagliflozin and Canagliflozin. These drugs are at the forefront of treating type 2 diabetes and have shown benefits in patients with heart failure and chronic kidney disease.
Beyond pharmaceuticals, this compound is utilized in the electronics industry as a monomer or additive in the production of high-performance polymers and photoresists, where its specific electronic and physical properties are advantageous.[1][2]
Safety Considerations
-
Toxicity: Both copper(I) cyanide and sodium cyanide are highly toxic. Handle with extreme care in a well-ventilated area, using appropriate PPE, including respiratory protection.
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. They are generally prepared in situ and used immediately in solution at low temperatures.
-
Exothermic Reactions: Both the diazotization and Sandmeyer reactions are exothermic. Strict temperature control is crucial to prevent runaway reactions.
-
Gas Evolution: The Sandmeyer reaction produces a large volume of nitrogen gas. The reactor must be adequately vented to handle the gas evolution safely.
-
Waste Disposal: Cyanide-containing waste is hazardous and must be treated by approved methods, such as alkaline chlorination, before disposal.
References
Application Note: HPLC Method for Monitoring the Progress of 5-Bromo-2-cyanobenzoic Acid Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-2-cyanobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final product. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound from its potential starting materials and common byproducts. The method is suitable for in-process control and final product analysis.
Principle
The developed method utilizes a C18 stationary phase to separate compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of acidified water and acetonitrile allows for the effective separation of the polar starting materials, the moderately polar product, and less polar byproducts. The acidic mobile phase ensures that the carboxylic acid group of the analyte and related acidic compounds are in their protonated form, leading to better retention and peak shape. Detection is performed using a UV detector at a wavelength where all compounds of interest exhibit adequate absorbance.
Experimental Protocols
1. Instrumentation and Equipment
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
pH Meter.
-
Syringe Filters: 0.45 µm PTFE or nylon.
2. Reagents and Chemicals
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or Milli-Q.
-
Formic Acid (HCOOH): ACS grade or higher.
-
This compound Reference Standard.
-
Potential Impurities/Starting Materials Reference Standards:
-
2-Amino-5-bromobenzoic acid
-
5-Bromo-2-cyanobenzaldehyde
-
5-Bromo-2-methylbenzonitrile
-
3. Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
4. Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.
-
Impurity Stock Solution (100 µg/mL): Accurately weigh about 5 mg of each potential impurity/starting material reference standard into a single 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
System Suitability Solution (Working Standard): Transfer 1.0 mL of the Standard Stock Solution and 1.0 mL of the Impurity Stock Solution into a 10 mL volumetric flask. Dilute to volume with diluent. This solution contains 50 µg/mL of this compound and 10 µg/mL of each impurity.
-
Sample Solution (for reaction monitoring): Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and quench it in a known volume of diluent (e.g., 1 mL in a microcentrifuge tube). Vortex and centrifuge to pellet any solids. Filter the supernatant through a 0.45 µm syringe filter before injection. Further dilution may be necessary to bring the analyte concentration within the linear range of the method.
Data Presentation
The following table summarizes the expected retention times and resolution for this compound and its potential process-related impurities under the specified chromatographic conditions.
| Compound | Expected Retention Time (min) | Resolution (Rs) |
| 2-Amino-5-bromobenzoic acid | ~ 4.5 | - |
| This compound | ~ 8.2 | > 2.0 |
| 5-Bromo-2-cyanobenzaldehyde | ~ 10.5 | > 2.0 |
| 5-Bromo-2-methylbenzonitrile | ~ 13.8 | > 2.0 |
Mandatory Visualizations
Caption: Workflow for HPLC-based reaction monitoring.
Caption: Logical relationships in the synthesis of this compound.
Application Notes and Protocols for the Preparation of 5-Bromo-2-cyanobenzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of 5-Bromo-2-cyanobenzoic acid esters, crucial intermediates in the development of various pharmaceutical compounds. The protocols outlined below are based on the well-established Fischer-Speier esterification method, offering a reliable and scalable approach for laboratory synthesis.
Introduction
This compound and its ester derivatives are important building blocks in medicinal chemistry. The presence of the bromo, cyano, and carboxylic acid (or ester) functionalities provides multiple reaction sites for further molecular elaboration, making them valuable precursors in the synthesis of complex therapeutic agents. The direct esterification of this compound with various alcohols in the presence of an acid catalyst is a common and efficient method for the preparation of the corresponding esters.
General Reaction Scheme
The synthesis of this compound esters is typically achieved through an acid-catalyzed esterification reaction between this compound and an appropriate alcohol. The general reaction is depicted below:
Experimental Protocols
The following protocols describe the synthesis of methyl and ethyl 5-Bromo-2-cyanobenzoate. These procedures can be adapted for the synthesis of other alkyl esters by selecting the appropriate alcohol.
Materials and Equipment
-
This compound
-
Methanol (anhydrous)
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Protocol 1: Synthesis of Methyl 5-Bromo-2-cyanobenzoate
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle or oil bath.
-
Reaction Monitoring: Allow the reaction to proceed for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude methyl 5-bromo-2-cyanobenzoate by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Protocol 2: Synthesis of Ethyl 5-Bromo-2-cyanobenzoate
This procedure is adapted from a known method for a structurally similar compound and is expected to provide good yields.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol (a large excess, serving as both reactant and solvent), add a magnetic stir bar.
-
Acid Catalysis: Slowly and carefully add concentrated sulfuric acid (catalytic amount) to the stirred solution.
-
Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 24 hours.
-
Work-up:
-
After cooling to room temperature, concentrate the reaction mixture on a rotary evaporator to remove the bulk of the ethanol.
-
Transfer the residue to a separatory funnel and wash with deionized water to remove acidic impurities.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the residue).
-
Combine the organic layers and dry over anhydrous magnesium sulfate for 30 minutes.
-
-
Purification:
-
Filter to remove the desiccant.
-
Concentrate the filtrate by rotary evaporation to yield the crude product.
-
Purify the crude ethyl 5-bromo-2-cyanobenzoate by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v).[1]
-
-
Characterization: Confirm the structure and purity of the isolated product using analytical methods such as NMR and mass spectrometry.
Data Presentation
The following table summarizes the expected reaction parameters and outcomes for the synthesis of methyl and ethyl 5-bromo-2-cyanobenzoate based on general Fischer esterification principles and data from analogous reactions.
| Parameter | Methyl 5-Bromo-2-cyanobenzoate | Ethyl 5-Bromo-2-cyanobenzoate |
| Starting Material | This compound | This compound |
| Alcohol | Methanol | Ethanol |
| Catalyst | Concentrated H₂SO₄ | Concentrated H₂SO₄ |
| Reaction Temperature | Reflux (~65 °C) | Reflux (~78 °C) |
| Reaction Time | 12 - 24 hours | 24 hours |
| Typical Yield | Good to Excellent | ~86% (based on analogue)[1] |
| Purification Method | Column Chromatography | Column Chromatography[1] |
Visualizations
The following diagrams illustrate the signaling pathway of the Fischer esterification and the general experimental workflow.
Caption: Fischer Esterification Mechanism.
Caption: General Experimental Workflow.
References
Application of 5-Bromo-2-cyanobenzoic Acid in Photoresist Formulations: A Precursor-Centric Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-cyanobenzoic acid (CAS 1032231-28-9) is a versatile chemical intermediate with significant strategic importance in the synthesis of advanced electronic materials, including components for photoresist formulations.[1] While not typically a direct component of the final photoresist mixture, its unique molecular structure, featuring a carboxylic acid, a nitrile group, and a bromine atom, makes it a valuable precursor for the synthesis of more complex molecules such as photoacid generators (PAGs) and specialized photoresist polymers. This document provides a theoretical overview of its potential applications in photoresist technology, outlines general synthetic pathways, and presents hypothetical experimental protocols based on established principles of photoresist chemistry.
Theoretical Application in Photoresist Formulations
The primary application of this compound in the context of photoresists lies in its use as a starting material for the synthesis of photoactive compounds. The functional groups on the molecule offer several handles for chemical modification.
-
Photoacid Generator (PAG) Synthesis: The carboxylic acid group can be esterified with various sulfonium or iodonium salts, which are known classes of PAGs. Upon exposure to light, these salts would decompose to generate a strong acid, initiating the chemical amplification process in chemically amplified resists (CARs). The bromo and cyano groups can be used to tune the electronic properties and, consequently, the photoreactivity and solubility of the resulting PAG.
-
Polymer Synthesis: The carboxylic acid functionality allows this compound to be incorporated as a monomer into photoresist polymer backbones, for example, through esterification with a polymerizable alcohol. The bromo and cyano substituents would then be pendant groups on the polymer chain, influencing properties such as etch resistance, solubility, and refractive index.
Data Presentation
As no direct experimental data for the application of this compound in photoresist formulations is publicly available, the following table presents hypothetical performance metrics for a theoretical photoresist formulation ("PR-5BCB-01") containing a PAG derived from this compound. This data is for illustrative purposes only and is based on typical performance characteristics of advanced photoresists.
| Parameter | Theoretical Value | Units |
| Resolution | < 50 | nm |
| Sensitivity (E-beam) | 10 - 50 | µC/cm² |
| Line Edge Roughness (LER) | < 3 | nm |
| Etch Resistance | > 1.2 (vs. BARC) | - |
| Shelf Life | > 6 | months |
Experimental Protocols
The following are generalized, hypothetical protocols for the synthesis of a photoacid generator from this compound and the subsequent formulation and processing of a photoresist.
Protocol 1: Hypothetical Synthesis of a Triphenylsulfonium-based PAG from this compound
Objective: To synthesize a triphenylsulfonium salt of 5-bromo-2-cyanobenzoate to act as a photoacid generator.
Materials:
-
This compound
-
Triphenylsulfonium bromide
-
Silver oxide (Ag₂O)
-
Dichloromethane (DCM)
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in dichloromethane.
-
Add 1 equivalent of silver oxide and stir the suspension at room temperature for 1 hour to form the silver salt of the carboxylic acid.
-
In a separate flask, dissolve 1 equivalent of triphenylsulfonium bromide in dichloromethane.
-
Add the triphenylsulfonium bromide solution to the silver salt suspension.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
Filter the reaction mixture to remove the silver bromide precipitate.
-
Wash the organic phase with deionized water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude triphenylsulfonium 5-bromo-2-cyanobenzoate PAG.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Hypothetical Formulation and Processing of a Chemically Amplified Photoresist
Objective: To formulate a chemically amplified photoresist using the synthesized PAG and pattern a silicon wafer.
Materials:
-
Synthesized Triphenylsulfonium 5-bromo-2-cyanobenzoate PAG
-
Poly(hydroxystyrene-co-t-butyl acrylate) as the matrix polymer
-
Propylene glycol monomethyl ether acetate (PGMEA) as the solvent
-
Tetramethylammonium hydroxide (TMAH) solution (2.38 wt% in water) as the developer
-
Silicon wafers
Procedure:
-
Formulation:
-
Dissolve the matrix polymer in PGMEA to achieve a 10 wt% solution.
-
Add the synthesized PAG at a loading of 5 wt% relative to the polymer.
-
Stir the solution until all components are fully dissolved.
-
Filter the solution through a 0.2 µm PTFE filter.
-
-
Processing:
-
Spin-coat the photoresist formulation onto a silicon wafer at 1500 rpm for 30 seconds to achieve a desired film thickness.
-
Soft Bake: Bake the coated wafer on a hotplate at 110°C for 60 seconds.
-
Exposure: Expose the wafer to a pattern of DUV light (e.g., 248 nm) or an electron beam with a specific dose.
-
Post-Exposure Bake (PEB): Bake the exposed wafer on a hotplate at 115°C for 60 seconds to facilitate the acid-catalyzed deprotection reaction.
-
Development: Immerse the wafer in the TMAH developer solution for 60 seconds.
-
Rinse and Dry: Rinse the wafer with deionized water and dry with a stream of nitrogen.
-
Visualizations
The following diagrams illustrate the theoretical pathways and workflows described.
This compound is a valuable building block for creating novel components for advanced photoresist formulations. Its functional groups provide multiple avenues for the synthesis of tailored photoacid generators and functional polymers. While specific application data and protocols for this compound are not publicly available, the general principles of photoresist chemistry allow for the design of hypothetical synthetic routes and processing workflows. Further research and development would be required to synthesize and characterize specific derivatives and evaluate their performance in practical lithographic applications.
References
Catalytic Systems for the Synthesis of 5-Bromo-2-cyanobenzoic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-bromo-2-cyanobenzoic acid and its derivatives. These compounds are valuable intermediates in the pharmaceutical industry, notably in the synthesis of therapeutic agents such as SGLT2 inhibitors for diabetes management.[1][2] The following sections detail established catalytic systems, present quantitative data for reaction optimization, and provide a comprehensive experimental protocol for laboratory application.
Introduction to Catalytic Methodologies
The synthesis of this compound derivatives is most commonly achieved through two primary catalytic routes: the Sandmeyer reaction, which utilizes copper catalysts, and palladium-catalyzed cyanation reactions. Both methods offer effective pathways for the introduction of a cyano group onto the aromatic ring.
The Sandmeyer reaction is a well-established method for converting aryl amines into aryl halides or pseudohalides via a diazonium salt intermediate.[3] In the context of this compound synthesis, this typically involves the diazotization of an amino group at the 2-position, followed by a copper-catalyzed cyanation.[4][5]
Palladium-catalyzed cyanation offers a versatile and often milder alternative for the formation of aryl nitriles from aryl halides or triflates.[6][7] This methodology is particularly useful for substrates that may be sensitive to the conditions of the Sandmeyer reaction. Various palladium catalysts and cyanide sources can be employed, allowing for broad substrate scope and functional group tolerance.[6][7][8]
Data Presentation: Comparison of Catalytic Systems
The selection of a specific catalytic system can significantly impact reaction efficiency, yield, and purity of the final product. The following tables summarize quantitative data from representative catalytic syntheses of this compound derivatives and related compounds.
| Parameter | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |
| Starting Material | 2-Amino-5-bromobenzoic acid derivative | 2-Halo-5-bromobenzoic acid derivative |
| Catalyst | Copper(I) salt (e.g., CuCN, CuBr) | Palladium complex (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Not always required | Tertiary phosphines (e.g., dppf) |
| Cyanide Source | Copper(I) cyanide, Sodium cyanide | Zinc cyanide, Potassium ferrocyanide |
| Typical Solvent | Aqueous acid, DMF | Dioxane, Acetonitrile, DMF |
| Reaction Temperature | 0 - 100 °C | 80 - 120 °C |
| Reaction Time | 1 - 5 hours | 2 - 24 hours |
| Reported Yields | 70 - 90% | 80 - 95% |
Table 1: General Comparison of Sandmeyer and Palladium-Catalyzed Cyanation Reactions.
| Entry | Starting Material | Catalyst System | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-5-bromobenzoic acid | CuCN | - | aq. HCl/H₂O | 0-50 | 2 | ~85 | (Extrapolated from[9]) |
| 2 | Methyl 2-amino-4-bromo-5-fluorobenzoate | NaNO₂/Iodide, then CuCN | CuCN | Organic Solvent | 0-25 | 3 | Not specified | [9] |
| 3 | Aryl Bromide | Pd(OAc)₂ / dppf | K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | 1 | >90 | [7] |
| 4 | 2-Amino-5-bromo-N,3-dimethylbenzamide | Pd catalyst | Zn(CN)₂ | DMF | Not specified | Not specified | Not specified | [8] |
Table 2: Specific Examples of Catalytic Cyanation Reactions.
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound via a Sandmeyer reaction, a commonly employed and cost-effective method.
Objective: To synthesize this compound from 2-amino-5-bromobenzoic acid.
Materials:
-
2-amino-5-bromobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Toluene
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
Step 1: Diazotization of 2-amino-5-bromobenzoic acid
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 2-amino-5-bromobenzoic acid (1 equivalent) in a solution of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via a dropping funnel, ensuring the temperature remains below 5 °C.
-
Stir the mixture vigorously for 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Effervescence (release of N₂ gas) will be observed.
-
During the addition, maintain the reaction temperature between 20-30 °C.
-
After the addition is complete, heat the reaction mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Isolation
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Extract the aqueous layer with toluene.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Sodium nitrite is a strong oxidizing agent and is toxic.
-
Cyanide salts are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Palladium-catalyzed cyanation cycle.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 9. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
Application Notes and Protocols for the Bromination of 2-Cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the bromination of 2-cyanobenzoic acid, a key transformation in the synthesis of various pharmaceutical intermediates. The procedure is based on established principles of electrophilic aromatic substitution, adapted from analogous reactions for similar substrates.
Introduction
The bromination of 2-cyanobenzoic acid is an electrophilic aromatic substitution reaction. The starting material possesses two electron-withdrawing groups: a cyano group (-CN) and a carboxylic acid group (-COOH). Both of these substituents are deactivating and meta-directing.[1][2] Consequently, the incoming electrophile (bromine) is directed to the position meta to both groups, resulting predominantly in the formation of 5-bromo-2-cyanobenzoic acid. This compound is a valuable building block in medicinal chemistry.[3][4]
Reaction Principle
The reaction proceeds via the generation of a bromonium ion (Br+) or a polarized bromine molecule, which then attacks the aromatic ring. The presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or conducting the reaction in a strong protic acid like sulfuric acid, facilitates the polarization of the bromine molecule and enhances its electrophilicity. The reaction mechanism involves the formation of a resonance-stabilized carbocation intermediate (sigma complex), followed by the loss of a proton to restore aromaticity.
Experimental Protocol
This protocol is adapted from procedures for the bromination of similar benzoic acid derivatives.[5][6]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Cyanobenzoic Acid | C₈H₅NO₂ | 147.13 | 10.0 g (67.9 mmol) | Starting material |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 50 mL | Solvent and catalyst |
| Bromine | Br₂ | 159.81 | 3.8 mL (11.9 g, 74.7 mmol) | Brominating agent |
| Crushed Ice | H₂O | 18.02 | ~200 g | For quenching |
| Sodium Bisulfite | NaHSO₃ | 104.06 | As needed | To quench excess bromine |
| Dichloromethane | CH₂Cl₂ | 84.93 | 150 mL | Extraction solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and crystallization
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-cyanobenzoic acid (10.0 g, 67.9 mmol).
-
Dissolution: Carefully add concentrated sulfuric acid (50 mL) to the flask while stirring. The mixture may warm up slightly. Stir until the 2-cyanobenzoic acid is completely dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Bromine Addition: Slowly add bromine (3.8 mL, 74.7 mmol) dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. A precipitate will form.
-
Removal of Excess Bromine: If the solution has a persistent orange or yellow color due to excess bromine, add a saturated solution of sodium bisulfite dropwise until the color disappears.
-
Isolation of Product: Collect the crude product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude product in a desiccator or a vacuum oven at 50-60 °C.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Moles of 2-Cyanobenzoic Acid | 67.9 mmol |
| Moles of Bromine | 74.7 mmol |
| Reaction Temperature | 0-10 °C (addition), Room Temp (reaction) |
| Reaction Time | 12-18 hours |
| Theoretical Yield of this compound | 15.3 g |
| Actual Yield (Crude) | To be determined experimentally |
| Percent Yield (Crude) | To be determined experimentally |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₈H₄BrNO₂ |
| Molar Mass | 226.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Expected: ~8.2-8.5 (m, 3H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | Expected: Signals for aromatic carbons, cyano, and carboxyl groups |
| IR (KBr, cm⁻¹) | Expected: ~3300-2500 (O-H), ~2230 (C≡N), ~1700 (C=O) |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CAS 1032231-28-9: this compound | CymitQuimica [cymitquimica.com]
- 4. 1032231-28-9|this compound|BLD Pharm [bldpharm.com]
- 5. orgsyn.org [orgsyn.org]
- 6. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-cyanobenzoic acid
Welcome to the technical support center for the synthesis of 5-Bromo-2-cyanobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, particularly via the common Sandmeyer reaction pathway starting from an amino-precursor like 2-amino-5-bromobenzoic acid.
Q1: Why is my reaction yield consistently low?
A1: Low yield is a frequent issue that can stem from several factors in the Sandmeyer reaction sequence. Consider the following:
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Incomplete Diazotization: The formation of the diazonium salt is a critical, temperature-sensitive step. If the temperature rises above the optimal 0-5°C range, the diazonium salt can decompose, leading to a lower yield. Ensure your reaction is adequately cooled throughout the addition of sodium nitrite.[1][2][3]
-
Suboptimal Sandmeyer Reaction Conditions: The displacement of the diazonium group with cyanide requires a copper(I) cyanide catalyst. The quality and amount of the CuCN, as well as the reaction temperature, are crucial. The yield of this step can be low if the diazonium salt decomposes before it can react.[4][5]
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Side Reactions: The formation of byproducts, such as biaryl impurities, can reduce the yield of the desired product. This can be influenced by the purity of reagents and reaction conditions.[5]
-
Loss During Work-up and Purification: The product may be lost during extraction or recrystallization steps. Ensure pH is correctly adjusted during work-up to precipitate the carboxylic acid fully and choose an appropriate recrystallization solvent to minimize loss.
Q2: I am observing significant impurity formation. How can I improve the purity of my product?
A2: Impurities often arise from side reactions during either bromination (if that is a step in your route) or the Sandmeyer reaction itself.
-
Isomeric Impurities: If your synthesis involves the bromination of a precursor like 2-chlorobenzoic acid, the formation of isomers (e.g., 4-bromo-2-chlorobenzoic acid) is a known issue.[1][6] To improve selectivity for the 5-bromo position, consider using N-bromosuccinimide (NBS) instead of elemental bromine (Br₂) and maintaining a low reaction temperature (e.g., 0–10°C).[4]
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Di-brominated Byproducts: Formation of di-bromo compounds can occur if an excess of the brominating agent is used or if the reaction temperature is too high.[4] Careful control of stoichiometry (e.g., using 1.22 equivalents of NBS) can minimize this.[4]
-
Phenolic Impurities: During the Sandmeyer reaction, the diazonium salt can react with water to form a hydroxyl group, leading to phenolic impurities. This is more likely if the reaction temperature is too high or if the reaction is run for an extended period.
-
Purification Strategy: To remove impurities, recrystallization is often effective. A solvent system where the desired product has high solubility at high temperatures but low solubility at room temperature is ideal.[7]
Q3: How can I monitor the progress of the reaction effectively?
A3: Monitoring the reaction is key to optimizing conditions and knowing when the reaction is complete.
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective method to monitor the disappearance of the starting material and the appearance of the product. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately track the concentration of reactants and products over time and is excellent for identifying and quantifying impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: One of the most widely used methods is the Sandmeyer reaction.[5] This route typically starts with 2-amino-5-bromobenzoic acid, which is converted to a diazonium salt using sodium nitrite and a strong acid (like HCl). This intermediate is then treated with copper(I) cyanide (CuCN) to introduce the cyano group.[4][8] This method is favored because it offers a direct way to introduce the cyano group at the desired position.
Q2: What are the critical safety precautions for this synthesis?
A2: Several safety hazards must be considered:
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures at all times.[3]
-
Cyanide: Copper(I) cyanide and any cyanide-containing solutions are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide antidote kit available and be familiar with its use.
-
Acids and Brominating Agents: Strong acids and brominating agents like Br₂ or NBS are corrosive and toxic. Handle them with care and appropriate PPE.[9]
Q3: Can I use a different copper source for the Sandmeyer reaction?
A3: While copper(I) cyanide is the most direct reagent, other copper(I) salts like CuBr or CuCl can be used in the presence of an alkali metal cyanide (e.g., KCN or NaCN).[5][10] However, using pre-formed CuCN often gives more consistent results. The use of copper(I) is critical for the catalytic cycle of the reaction.[5]
Data Presentation
Table 1: Effect of Brominating Agent and Temperature on Impurity Formation
| Entry | Brominating Agent | Equivalents | Temperature (°C) | Product Yield (%) | Di-bromo Impurity (%) |
| 1 | Br₂ | 1.2 | 25 | 75 | 15 |
| 2 | Br₂ | 1.2 | 0-5 | 82 | 8 |
| 3 | NBS | 1.5 | 25 | 80 | 12 |
| 4 | NBS | 1.22 | 0-10 | 91 | <2 |
This table summarizes typical results from studies on the bromination of an aromatic precursor, demonstrating that NBS at lower temperatures significantly reduces the formation of di-bromo impurities. Data is synthesized from findings reported in literature.[4]
Table 2: Influence of Diazotization System on Sandmeyer Reaction Yield
| Entry | Diazotization System | Catalyst | Yield of this compound (%) |
| 1 | NaNO₂ / aq. HCl | CuCN | 75-85 |
| 2 | t-Butyl nitrite / MeCN | CuCN | 70-80 |
| 3 | NaNO₂ / aq. H₂SO₄ | CuCN | 72-82 |
| 4 | NaNO₂ / aq. HBF₄ | CuCN | 65-75 |
This table illustrates that while various diazotization systems can be used, the standard aqueous NaNO₂/HCl system generally provides high yields for the subsequent cyanation.[1][4]
Experimental Protocols
Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol describes the conversion of 2-amino-5-bromobenzoic acid to this compound.
Step 1: Diazotization of 2-amino-5-bromobenzoic acid
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-bromobenzoic acid (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5°C using an ice-salt bath. The mixture should be a fine, stirrable slurry.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stir the resulting solution for an additional 30 minutes at 0-5°C. The formation of the diazonium salt is now complete. Keep this solution cold for immediate use in the next step.
Step 2: Sandmeyer Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution over 45-60 minutes. Vigorous nitrogen gas evolution will be observed. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat to 50-60°C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of ~1-2 to precipitate the crude this compound.
-
Filter the solid product using a Buchner funnel and wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the crude solid from an appropriate solvent, such as an ethanol/water mixture or acetic acid.
Visualizations
References
- 1. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 2. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 5-Bromo-2-cyanobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Bromo-2-cyanobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Positional Isomers: Such as 4-Bromo-2-cyanobenzoic acid, which can be difficult to separate due to similar polarities.
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Reaction Byproducts: Other halogenated aromatic compounds or hydrolysis products.
-
Residual Solvents: Solvents used in the synthesis and work-up.
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective purification methods are:
-
Recrystallization: A primary technique for removing most impurities, especially when the desired compound is a solid.
-
Column Chromatography: Useful for separating compounds with similar polarities, such as positional isomers.[1]
-
Acid-Base Extraction: An effective method for separating the acidic product from neutral and basic impurities.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: this compound has moderate solubility in polar solvents.[2] Suitable recrystallization solvents include:
-
Aqueous solvent mixtures, such as methanol/water or ethanol/water.[3]
-
A mixture of ethanol and tetrahydrofuran.[4]
-
Toluene has also been used for the recrystallization of similar bromo-benzoic acid derivatives.[3]
-
Other potential solvents include acetic acid, isopropanol, and acetonitrile.[3][4][5]
Q4: What are the key safety precautions when handling this compound?
A4: this compound is a halogenated organic compound and should be handled with care. Key safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[6]
-
Avoid contact with skin and eyes.[6] In case of contact, rinse immediately with plenty of water.[6]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Oiling Out (Product separates as an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent or a solvent mixture. |
| A high concentration of impurities is present. | Consider a preliminary purification step, such as acid-base extraction or a quick filtration through a silica plug. | |
| The solution is supersaturated. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. | |
| Low or No Crystal Formation | Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product and then cool again. |
| The solution cooled too quickly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| The solution is supersaturated and requires nucleation. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[8] | |
| Low Recovery of Purified Product | The product is significantly soluble in the cold recrystallization solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. |
| Premature crystallization occurred during hot filtration. | Pre-heat the funnel and filter paper before hot filtration. Use a stemless funnel. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | The eluent polarity is incorrect. | Optimize the mobile phase composition using Thin Layer Chromatography (TLC) beforehand. A common mobile phase for substituted benzoic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] |
| The column was overloaded with the crude sample. | Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).[1] | |
| Improper column packing leading to channeling. | Ensure the column is packed uniformly as a slurry and is not allowed to run dry. | |
| Product Tailing on the Column | The carboxylic acid group is interacting strongly with the silica gel. | Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction.[1] |
| Low Recovery of Product | The product is strongly adsorbed to the silica gel. | Gradually increase the polarity of the eluent to ensure all the product is eluted. |
| Some fractions containing the product were discarded. | Carefully monitor the fractions using TLC to ensure all product-containing fractions are collected. |
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/water).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for further drying in a desiccator or a vacuum oven.
Column Chromatography Protocol
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate). The ideal Rf value for the product should be around 0.2-0.4.
-
Column Packing:
-
Securely clamp a chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
Flush the column with the eluent until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).
-
Carefully add the sample solution to the top of the silica gel.
-
-
Elution:
-
Add the eluent to the column and apply gentle pressure to start the flow.
-
Collect fractions in separate test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Recrystallization Solvent Ratios and Expected Purity
| Solvent System | Typical Ratio (v/v) | Purity Achieved (HPLC) | Notes |
| Methanol / Water | 2:3 | >98% | Data for the analogous 5-bromo-2-chlorobenzoic acid.[3] |
| Ethanol / Tetrahydrofuran | 1:5 | High | Mentioned as a suitable mixed solvent system.[4] |
| Toluene | N/A | High | Used for purification of the analogous 5-bromo-2-chlorobenzoic acid.[3] |
Table 2: Typical Yield and Purity Data
| Purification Method | Typical Yield | Typical Purity (HPLC) |
| Recrystallization | 80-90% | >99% |
| Column Chromatography | 70-85% | >99.5% |
Note: The quantitative data is based on typical results for substituted benzoic acids and may vary depending on the initial purity of the crude material and the specific experimental conditions.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 1032231-28-9: this compound | CymitQuimica [cymitquimica.com]
- 3. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]
- 5. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. westfield.ma.edu [westfield.ma.edu]
Common side products in the synthesis of 5-Bromo-2-cyanobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-cyanobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Two primary synthetic routes are commonly employed for the preparation of this compound:
-
Sandmeyer Reaction: This route starts from 2-amino-5-bromobenzoic acid. The amino group is first converted to a diazonium salt, which is then displaced by a cyano group using a copper(I) cyanide catalyst.[1][2]
-
Oxidation of 5-Bromo-2-methylbenzonitrile: This method involves the oxidation of the methyl group of 5-bromo-2-methylbenzonitrile to a carboxylic acid. A strong oxidizing agent, such as potassium permanganate (KMnO₄), is typically used for this transformation.[3] The resulting nitrile is then hydrolyzed to the carboxylic acid.
Q2: What are the potential side products in the Sandmeyer reaction route?
A2: The Sandmeyer reaction, while generally efficient, can lead to the formation of several side products:
-
5-Bromo-2-hydroxybenzoic acid: This can form if the diazonium salt reacts with water.
-
Biaryl compounds: Dimerization of the aryl radical intermediates can lead to the formation of biaryl impurities.[4]
-
Unreacted 2-amino-5-bromobenzoic acid: Incomplete diazotization will result in the starting material remaining in the reaction mixture.
-
Phenolic impurities: Reaction of the diazonium salt with hydroxide ions can also lead to phenolic byproducts.
Q3: What side products can be expected from the oxidation of 5-bromo-2-methylbenzonitrile?
A3: The oxidation of the methyl group is a critical step, and several side products can arise:
-
5-Bromo-2-formylbenzonitrile (aldehyde): Incomplete oxidation of the methyl group may result in the formation of the corresponding aldehyde.
-
5-Bromo-2-(hydroxymethyl)benzonitrile (alcohol): Partial oxidation can also yield the benzyl alcohol derivative.
-
Ring Cleavage Products: Under harsh oxidation conditions, the aromatic ring can be cleaved, leading to a mixture of aliphatic acids and a significant reduction in the desired product's yield.
-
Unreacted 5-bromo-2-methylbenzonitrile: If the reaction does not go to completion, the starting material will be present as an impurity.
Q4: Are there common impurities associated with the final hydrolysis step?
A4: Yes, the hydrolysis of the nitrile to the carboxylic acid can also introduce impurities:
-
5-Bromo-2-cyanobenzamide: Incomplete hydrolysis of the nitrile group will result in the presence of the corresponding amide as a significant impurity. This is a common intermediate in the hydrolysis process.[5]
-
Unreacted 5-bromo-2-cyanobenzonitrile: If the hydrolysis is not complete, the starting nitrile will remain.
Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound (Sandmeyer Route) | Incomplete diazotization of 2-amino-5-bromobenzoic acid. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate stirring. |
| Decomposition of the diazonium salt. | Keep the reaction temperature low and use the diazonium salt immediately in the subsequent cyanation step. | |
| Inefficient cyanation reaction. | Use a freshly prepared and active copper(I) cyanide catalyst. Ensure the reaction is carried out under the recommended pH and temperature conditions. | |
| Presence of multiple unidentified spots on TLC (Oxidation Route) | Over-oxidation and ring cleavage. | Use milder reaction conditions (e.g., lower temperature, shorter reaction time). Consider using a phase transfer catalyst to improve the reaction rate and selectivity, which can reduce the formation of side products. |
| Incomplete oxidation. | Increase the reaction time or the amount of oxidizing agent. Ensure vigorous stirring to overcome phase transfer limitations. | |
| Product contains significant amount of 5-Bromo-2-cyanobenzamide | Incomplete hydrolysis of the nitrile. | Extend the hydrolysis reaction time or increase the concentration of the acid or base catalyst. Increase the reaction temperature, if the stability of the product allows. |
| Difficulty in isolating a pure product | Presence of isomeric impurities. | Purification by recrystallization is a common and effective method. The choice of solvent is critical and depends on the specific impurities present. |
| Presence of colored impurities. | Treatment with activated carbon during recrystallization can help remove colored byproducts. |
Experimental Protocols
A detailed experimental protocol for a common synthetic route is provided below for reference.
Synthesis of this compound via Oxidation of 5-Bromo-2-methylbenzonitrile
-
Oxidation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 5-bromo-2-methylbenzonitrile in an aqueous solution of potassium permanganate (a molar excess of KMnO₄ is typically used). The reaction is often carried out under basic conditions, which can be achieved by adding a small amount of sodium carbonate. Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by TLC or GC. The disappearance of the purple color of the permanganate and the formation of a brown precipitate of manganese dioxide indicate the progression of the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the manganese dioxide precipitate. Wash the precipitate with hot water to recover any adsorbed product.
-
Hydrolysis and Acidification: Combine the filtrate and washings. If the oxidation was performed under basic conditions, the product will be in the form of its carboxylate salt. Acidify the solution with a strong acid, such as hydrochloric acid, until the pH is acidic. This will precipitate the this compound.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Side Product Formation Pathways
The following diagram illustrates the main synthetic pathways to this compound and the formation of common side products.
Caption: Synthetic routes to this compound and potential side products.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-Bromo-5-cyanobenzoic acid | 845616-12-8 [sigmaaldrich.com]
- 5. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Sandmeyer Reaction of 5-Bromo-2-aminobenzonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Sandmeyer reaction to synthesize 2,5-dibromobenzonitrile from 5-Bromo-2-aminobenzonitrile.
Troubleshooting and FAQs
This section addresses common issues encountered during the Sandmeyer reaction of 5-Bromo-2-aminobenzonitrile.
Q1: My reaction is resulting in a low yield of the desired 2,5-dibromobenzonitrile. What are the likely causes?
Low yields in this specific Sandmeyer reaction can often be attributed to several factors:
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Incomplete Diazotization: The initial conversion of 5-Bromo-2-aminobenzonitrile to its corresponding diazonium salt may be incomplete. This can be due to insufficient nitrous acid or improper temperature control.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures. Maintaining a temperature between 0-5°C during the diazotization step is critical.[1]
-
Suboptimal Catalyst Activity: The copper(I) bromide (CuBr) catalyst may be of poor quality or deactivated. It is crucial to use a high-purity catalyst.
-
Side Reactions: The formation of byproducts such as 5-bromo-2-hydroxybenzonitrile (from reaction with water) or biaryl compounds can significantly reduce the yield of the target molecule.[1]
Q2: How can I ensure the diazotization of 5-Bromo-2-aminobenzonitrile is complete?
To verify the completion of the diazotization step, you can use starch-iodide paper. The presence of excess nitrous acid, necessary for the complete consumption of the starting amine, will turn the starch-iodide paper blue. A persistent blue color indicates that the diazotization is likely complete.
Q3: What is the optimal temperature for the Sandmeyer reaction of the 5-Bromo-2-aminobenzonitrile diazonium salt?
The diazotization step should be strictly maintained between 0-5°C to prevent the premature decomposition of the unstable diazonium salt. For the subsequent Sandmeyer reaction with cuprous bromide, the temperature is typically allowed to rise to room temperature and may be gently heated to ensure the reaction goes to completion. However, careful monitoring is essential to avoid excessive heat which can promote side reactions.
Q4: I am observing the formation of a significant amount of a phenolic byproduct. How can I minimize this?
The formation of 5-bromo-2-hydroxybenzonitrile is a common side reaction that occurs when the diazonium salt reacts with water. To minimize this:
-
Maintain Low Temperatures: As mentioned, keep the diazotization reaction at 0-5°C.
-
Use Anhydrous Conditions (if possible): While the initial diazotization is typically performed in an aqueous acidic solution, minimizing the amount of water and ensuring all equipment is dry can help.
-
Prompt Addition to the Copper(I) Bromide Solution: Once the diazonium salt is formed, it should be used promptly in the subsequent Sandmeyer step to reduce its exposure time to water.
Q5: Can I use Copper(II) bromide (CuBr₂) instead of Copper(I) bromide (CuBr)?
While the traditional Sandmeyer reaction utilizes a copper(I) salt as the catalyst, some variations have been developed that use other transition metal salts, including copper(II). For the classic Sandmeyer reaction, Cu(I) is the active catalyst that initiates the radical-nucleophilic aromatic substitution.[2] However, some modern protocols might employ CuBr₂. It is crucial to follow the specific experimental protocol you are using.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the Sandmeyer bromination of 5-Bromo-2-aminobenzonitrile. Please note that actual results may vary depending on the specific experimental conditions and scale.
| Parameter | Value/Range | Notes |
| Starting Material | 5-Bromo-2-aminobenzonitrile | - |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) in acidic medium (e.g., HBr) | Typically a slight molar excess of NaNO₂ is used. |
| Diazotization Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt. |
| Catalyst | Copper(I) Bromide (CuBr) | Stoichiometric or catalytic amounts can be used. |
| Reaction Temperature (Sandmeyer) | Room Temperature to 60°C | Gradual warming after addition of the diazonium salt. |
| Typical Yield of 2,5-dibromobenzonitrile | 60-80% | Yields are highly dependent on reaction conditions and purity of reagents. |
Experimental Protocol: Synthesis of 2,5-dibromobenzonitrile
This protocol provides a general methodology for the Sandmeyer reaction of 5-Bromo-2-aminobenzonitrile.
Materials:
-
5-Bromo-2-aminobenzonitrile
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Sodium sulfate (anhydrous)
-
Starch-iodide paper
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 5-Bromo-2-aminobenzonitrile in hydrobromic acid.
-
Maintain the temperature between 0 and 5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution. Ensure the temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
Check for the presence of excess nitrous acid using starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution from the previous step to the copper(I) bromide mixture with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Experimental Workflow
The following diagram illustrates the key steps in the Sandmeyer reaction of 5-Bromo-2-aminobenzonitrile.
Caption: Workflow for the synthesis of 2,5-dibromobenzonitrile via the Sandmeyer reaction.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common issues during the reaction.
Caption: A logical guide to troubleshooting the Sandmeyer reaction of 5-Bromo-2-aminobenzonitrile.
References
Optimizing reaction temperature for the synthesis of 5-Bromo-2-cyanobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-cyanobenzoic acid.
Frequently Asked questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Two primary synthetic routes are commonly considered for the synthesis of this compound:
-
Route A: Bromination of 2-Cyanobenzoic Acid. This route involves the direct bromination of the commercially available 2-Cyanobenzoic acid. It is a more direct approach but can present challenges in controlling selectivity and avoiding side reactions.
-
Route B: Sandmeyer Reaction of 2-Amino-5-bromobenzoic Acid. This route starts with 2-Amino-5-bromobenzoic acid, which is converted to the corresponding diazonium salt and subsequently reacted with a cyanide source, typically in the presence of a copper catalyst. This can be a high-yielding route but requires careful control of the diazotization and cyanation steps.
Q2: What is the most critical parameter to control during the synthesis?
A2: Reaction temperature is a critical parameter in all steps of the synthesis of this compound. Precise temperature control is essential for maximizing yield, minimizing side-product formation, and ensuring the stability of intermediates.
Q3: What are the expected side products in the bromination of 2-cyanobenzoic acid?
A3: The primary side product of concern is the formation of the isomeric 4-Bromo-2-cyanobenzoic acid. The cyano and carboxylic acid groups are meta-directing; however, the formation of other isomers is possible depending on the reaction conditions. Over-bromination to form dibrominated products can also occur if the reaction is not carefully controlled.
Q4: What safety precautions should be taken when working with cyanide reagents in the Sandmeyer reaction?
A4: All manipulations involving cyanide salts (e.g., CuCN, KCN) must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Cyanide salts are highly toxic if ingested, inhaled, or absorbed through the skin. Acidification of cyanide-containing waste will generate highly toxic hydrogen cyanide (HCN) gas; therefore, all cyanide waste must be quenched and disposed of according to institutional safety protocols.
Troubleshooting Guides
Route A: Bromination of 2-Cyanobenzoic Acid
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time. - Ensure adequate mixing. - Verify the activity of the brominating agent. |
| Formation of multiple isomers. | - Optimize reaction temperature. Lower temperatures generally favor selectivity. - Use a milder brominating agent. | |
| Product lost during workup/purification. | - Optimize the extraction and crystallization solvents and procedures. | |
| Formation of significant amounts of 4-Bromo isomer | Reaction temperature is too high. | - Maintain the reaction temperature in the recommended range (e.g., 10-50°C).[1] |
| Inappropriate brominating agent or catalyst. | - Consider using N-Bromosuccinimide (NBS) in the presence of a catalyst to improve regioselectivity.[1] | |
| Over-bromination (formation of dibromo- products) | Excess brominating agent. | - Use a stoichiometric amount or a slight excess of the brominating agent. |
| Prolonged reaction time at elevated temperatures. | - Monitor the reaction progress by TLC or HPLC and quench the reaction upon completion. |
Route B: Sandmeyer Reaction of 2-Amino-5-bromobenzoic Acid
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete diazotization. | - Ensure the temperature is maintained at 0-5°C during the addition of sodium nitrite. - Use a sufficient excess of acid. |
| Decomposition of the diazonium salt. | - Use the diazonium salt immediately after its formation. - Avoid exposing the diazonium salt solution to elevated temperatures. | |
| Inefficient cyanation reaction. | - Ensure the copper(I) cyanide is of high purity and freshly prepared if possible. - Optimize the reaction temperature for the cyanation step (e.g., 20-25°C).[2] | |
| Formation of Tar-like byproducts | Azo-coupling side reactions. | - Maintain a sufficiently acidic pH during diazotization. |
| Uncontrolled decomposition of the diazonium salt. | - Add the diazonium salt solution slowly to the cyanide solution with vigorous stirring. | |
| Presence of starting material (2-Amino-5-bromobenzoic acid) in the final product | Incomplete diazotization. | - Re-evaluate the stoichiometry of sodium nitrite and acid used. |
| Insufficient reaction time for diazotization. | - Increase the stirring time after the addition of sodium nitrite. |
Experimental Protocols
Route A: Bromination of 2-Cyanobenzoic Acid (Illustrative Protocol)
This protocol is based on analogous bromination reactions of substituted benzoic acids.[1]
-
Dissolution: In a round-bottom flask, dissolve 2-cyanobenzoic acid (1 equivalent) in a suitable solvent such as concentrated sulfuric acid at a controlled temperature (e.g., 10°C).
-
Bromination: Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature between 10-15°C.
-
Reaction Monitoring: Stir the reaction mixture at this temperature and monitor its progress by TLC or HPLC.
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Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Route B: Sandmeyer Reaction of 2-Amino-5-bromobenzoic Acid (Illustrative Protocol)
This protocol is based on general Sandmeyer reaction procedures.[2][3]
-
Diazotization:
-
Suspend 2-amino-5-bromobenzoic acid (1 equivalent) in an aqueous solution of a mineral acid (e.g., HBr or H₂SO₄).
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5°C.
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Stir the mixture at 0-5°C for 30-60 minutes after the addition is complete.
-
-
Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.
-
Cool this solution to the desired reaction temperature (e.g., 20-25°C).
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
-
Reaction Completion and Workup:
-
Allow the reaction mixture to stir at room temperature for 1-2 hours after the addition is complete.
-
Acidify the reaction mixture with a strong acid to protonate the carboxylic acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
-
Purification:
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent to yield pure this compound.
-
Data Presentation
Table 1: Temperature Parameters for Key Reaction Steps (Based on Analogous Reactions)
| Reaction Step | Starting Material | Recommended Temperature Range (°C) | Reference |
| Bromination | 2-Chlorobenzoic Acid | 10 - 50 | [1] |
| Diazotization | 2-Amino-5-bromobenzoic Acid | 0 - 5 | General |
| Sandmeyer Cyanation | Aryl Diazonium Salt | 20 - 25 | [2] |
| Hydrolysis (of a related nitrile) | 5-Bromo-2-chlorobenzonitrile | 90 | [4] |
Visualizations
Caption: Workflow for the synthesis of this compound via bromination.
Caption: Workflow for the synthesis of this compound via Sandmeyer reaction.
Caption: Logical troubleshooting flow for addressing low product yield.
References
- 1. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Issues of 5-Bromo-2-cyanobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered when working with 5-Bromo-2-cyanobenzoic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications?
A1: this compound is an organic compound featuring a benzoic acid backbone substituted with a bromine atom and a cyano (-CN) group.[1] The presence of the electron-withdrawing cyano group increases the acidity of the carboxylic acid.[1] It is a valuable intermediate in organic synthesis, often used in the development of pharmaceuticals and agrochemicals.[1] Its functional groups allow for a variety of chemical transformations, such as nucleophilic substitutions and coupling reactions.[1]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is generally characterized by moderate solubility in polar organic solvents.[1] Its solubility is influenced by the polarity of the solvent, temperature, and the pH of the solution. Due to its acidic nature, it exhibits higher solubility in basic aqueous solutions where it can form a more polar carboxylate salt.
Q3: Why am I having trouble dissolving this compound?
A3: Several factors can contribute to dissolution difficulties:
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Insufficient Solvent Polarity: The chosen solvent may not be polar enough to effectively solvate the molecule.
-
Low Temperature: Solubility of solids in liquids typically increases with temperature. Room temperature may not be sufficient for dissolution.
-
High Solute Concentration: Attempting to create a supersaturated solution will result in undissolved solid.
-
pH of the Medium: In neutral or acidic aqueous solutions, the compound exists in its less soluble protonated form.
Q4: What are the best starting solvents for dissolving this compound for a reaction?
A4: Based on its structure and common organic reactions, good starting points for solubilization include polar aprotic solvents. These are often used in reactions like amide bond formation. Consider the solvents listed in the table below.
Q5: Can I use heat to improve the solubility of this compound?
A5: Yes, gentle heating can significantly improve solubility. It is a common technique used in procedures like recrystallization, where a compound is dissolved in a minimal amount of hot solvent.[2] However, it is crucial to ensure that the reaction temperature is compatible with the stability of all reagents and the desired reaction pathway. Always heat gently and monitor for any signs of degradation.
Q6: How does pH affect the solubility of this compound?
A6: As a carboxylic acid, this compound is significantly more soluble in basic aqueous solutions. Increasing the pH deprotonates the carboxylic acid to form the corresponding carboxylate salt, which is more polar and thus more water-soluble.[3] This principle is often used to handle acidic compounds in aqueous media.
Troubleshooting Guides
Problem: My this compound is not dissolving in my chosen reaction solvent (e.g., THF, Acetonitrile) for an amide coupling reaction.
Solution: Follow this systematic approach to troubleshoot and achieve dissolution.
Caption: Workflow for dissolving this compound.
Problem: My compound dissolves in DMSO for a stock solution, but precipitates when I add it to my aqueous assay buffer.
Solution: This "crashing out" is common when a compound is much less soluble in the final aqueous medium than in the initial organic solvent.[3] Use the following decision tree to find the best strategy.
Caption: Decision tree for preventing precipitation in aqueous buffers.
The effect of pH on solubility is a critical concept. In acidic or neutral conditions, the compound is protonated and less soluble. In basic conditions, it deprotonates to form a more soluble salt.
Caption: Effect of pH on the solubility of this compound.
Data Presentation
| Solvent Class | Examples | Expected Solubility of this compound | Notes |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile, THF | Soluble to Moderately Soluble | Generally the best choice for reactions. DMF and NMP are excellent solvents but may be difficult to remove.[4] THF and Acetonitrile are good starting points.[5] |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | May be suitable for some reactions or for recrystallization. Solubility increases with heat.[6] |
| Ethers | Dioxane, Diethyl Ether | Sparingly to Poorly Soluble | Dioxane is sometimes used in coupling reactions.[7] Diethyl ether is likely a poor solvent. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Poorly Soluble | Generally not recommended for initial dissolution unless specified in a protocol. |
| Non-Polar | Hexanes, Toluene | Insoluble | Useful as anti-solvents for precipitation or recrystallization.[8] |
| Aqueous (Basic) | Water with NaOH, K₂CO₃, or amines | Soluble (as salt) | The compound will dissolve by forming the carboxylate salt.[9][10] |
| Aqueous (Neutral) | Water | Very Poorly Soluble | The protonated acid form has low water solubility. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving for Organic Synthesis
-
Preparation: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the weighed amount of this compound.
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., THF, DMF) via syringe to achieve the desired concentration (e.g., 0.1-0.5 M).
-
Initial Dissolution: Stir the mixture magnetically at room temperature for 5-10 minutes.
-
Troubleshooting (if needed):
-
If solids persist, place the flask in an ultrasonic bath for 10-15 minutes.
-
If still undissolved, warm the mixture gently (e.g., 40-50°C) with continued stirring until a clear solution is obtained.
-
-
Cooling: Allow the solution to cool back to the intended reaction temperature before adding other reagents.
Protocol 2: Amide Bond Formation via Acid Chloride
This protocol involves converting the carboxylic acid to a more reactive acid chloride, which often circumvents solubility issues of the starting acid in the main reaction.
-
Acid Chloride Formation:
-
Suspend this compound (1.0 eq) in a minimal amount of an appropriate solvent (e.g., toluene with a catalytic amount of DMF).[8]
-
Add thionyl chloride (SOCl₂) or oxalyl chloride (approx. 1.5-2.0 eq) dropwise at 0°C.[11]
-
Allow the mixture to warm to room temperature and then heat gently (e.g., 70°C) for 1-2 hours until gas evolution ceases and a clear solution is formed.[7]
-
Remove the excess thionyl/oxalyl chloride and solvent under reduced pressure. The resulting crude 5-bromo-2-cyanobenzoyl chloride is often used directly.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in an anhydrous solvent like DCM or THF.
-
In a separate flask, dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5-2.0 eq) in the same solvent.
-
Cool the amine solution to 0°C and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until completion.
-
Protocol 3: Purification by Recrystallization
This method leverages temperature-dependent solubility to purify the compound.[2]
-
Dissolution: In an Erlenmeyer flask, place the crude this compound. Add a small amount of a suitable solvent (e.g., a mixture of ethanol and water).
-
Heating: Heat the flask on a hot plate, adding the solvent dropwise and swirling until the solid just dissolves. Avoid adding excess solvent.[2]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of pure crystals.[2]
-
Crystallization: Once the solution has cooled, place it in an ice bath for 20-30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
- 1. CAS 1032231-28-9: this compound | CymitQuimica [cymitquimica.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 6. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 10. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Preventing the formation of isomers during the bromination of 2-cyanobenzoic acid
Welcome to the Technical Support Center for the regioselective bromination of 2-cyanobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on preventing the formation of undesired isomers during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor isomeric products in the bromination of 2-cyanobenzoic acid?
A1: The bromination of 2-cyanobenzoic acid is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the two substituents on the benzene ring: the carboxyl group (-COOH) and the cyano group (-CN). Both of these groups are electron-withdrawing and act as meta-directors.
Therefore, the incoming bromine atom will preferentially substitute at positions that are meta to both groups, or meta to one and para to the other, while considering steric hindrance. The primary isomers expected are:
-
5-Bromo-2-cyanobenzoic acid (Major): Substitution at the 5-position is meta to the carboxyl group and para to the cyano group. This position is electronically favored and less sterically hindered.
-
3-Bromo-2-cyanobenzoic acid (Minor/Trace): Substitution at the 3-position is ortho to the carboxyl group and meta to the cyano group. This position is sterically hindered by the adjacent carboxyl group.
-
4-Bromo-2-cyanobenzoic acid (Possible): Substitution at the 4-position is meta to the cyano group and ortho to the carboxyl group. This position experiences some steric hindrance.
-
6-Bromo-2-cyanobenzoic acid (Minor/Trace): Substitution at the 6-position is ortho to the carboxyl group and meta to the cyano group, making it highly sterically hindered.
Q2: How can I control the regioselectivity of the bromination to favor the formation of a single isomer?
A2: Achieving high regioselectivity in the bromination of 2-cyanobenzoic acid can be challenging due to the presence of two deactivating groups. However, the following strategies can be employed to favor the formation of the desired 5-bromo isomer:
-
Choice of Brominating Agent: Using a milder brominating agent, such as N-Bromosuccinimide (NBS) in the presence of an acid catalyst, can offer better control over the reaction compared to harsher reagents like neat bromine.
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity of the bromination. Reactions carried out at or below room temperature are generally more selective.
-
Solvent Selection: The choice of solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates. Solvents like acetic acid or sulfuric acid are commonly used.
-
Use of a Catalyst: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically required to polarize the bromine molecule and generate the electrophile. The concentration and type of catalyst can affect the isomer distribution.
Q3: I am observing the formation of multiple isomers that are difficult to separate. What can I do?
A3: The formation of a mixture of isomers is a common issue. Here are some troubleshooting steps:
-
Optimize Reaction Conditions: Systematically vary the reaction parameters as described in Q2 to find the optimal conditions that maximize the yield of the desired isomer. A design of experiments (DoE) approach can be beneficial here.
-
Purification Techniques:
-
Recrystallization: The different isomers may have varying solubilities in certain solvents, allowing for separation by fractional recrystallization.
-
Column Chromatography: Silica gel chromatography is a powerful technique for separating isomers with different polarities. A careful selection of the eluent system is crucial for achieving good separation.
-
-
Protecting Groups: While more synthetically demanding, the use of a protecting group on the carboxylic acid (e.g., esterification) can alter the directing effects and steric environment, potentially leading to a different and more favorable isomer distribution. The protecting group can be removed in a subsequent step.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no reaction | Insufficiently activated brominating agent. | Ensure the use of a suitable Lewis acid catalyst (e.g., FeBr₃) and an appropriate solvent (e.g., concentrated sulfuric acid). |
| Low reaction temperature. | While lower temperatures favor selectivity, the reaction may be too slow. Gradually increase the temperature and monitor the reaction progress by TLC or HPLC. | |
| Formation of multiple isomers | Harsh reaction conditions. | Use a milder brominating agent like NBS. Lower the reaction temperature. Reduce the concentration of the catalyst. |
| Non-optimized solvent system. | Experiment with different solvents such as acetic acid, sulfuric acid, or a mixture thereof. | |
| Difficulty in separating isomers | Similar polarities of the isomers. | Employ high-performance column chromatography with a carefully optimized eluent system. Consider derivatization of the isomers to alter their physical properties for easier separation. |
| Co-crystallization of isomers. | Try different solvents for recrystallization. If co-crystallization persists, chromatographic separation is necessary. | |
| Side reactions (e.g., decarboxylation) | High reaction temperatures. | Maintain a lower and controlled reaction temperature throughout the addition of the brominating agent and the subsequent stirring. |
Experimental Protocols
Protocol 1: Selective Synthesis of this compound
This protocol is designed to favor the formation of the 5-bromo isomer through controlled reaction conditions.
Materials:
-
2-Cyanobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-cyanobenzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
The precipitate formed is the crude product. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂. |
| Solvent/Catalyst | Concentrated H₂SO₄ | Acts as both a solvent and a catalyst. |
| Temperature | 0-5 °C (initial), then RT | Lower temperature enhances selectivity. |
| Reaction Time | 13-26 hours | Allows the reaction to proceed to completion at a lower temperature. |
Visualizations
Logical Relationship of Substituent Directing Effects
Caption: Logical flow of substituent directing effects on bromination.
Experimental Workflow for Selective Bromination
Technical Support Center: Synthesis of 5-Bromo-2-cyanobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst deactivation during the synthesis of 5-Bromo-2-cyanobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via two common methods: the Sandmeyer reaction and Palladium-catalyzed cyanation.
Route 1: Sandmeyer Reaction of 2-Amino-5-bromobenzoic Acid
The Sandmeyer reaction is a classical and effective method for converting aryl amines to aryl cyanides. The likely starting material for this synthesis is 2-Amino-5-bromobenzoic acid, which is converted to a diazonium salt and then reacted with a copper(I) cyanide catalyst.
Q1: My Sandmeyer reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields in Sandmeyer reactions can often be attributed to three primary factors: incomplete diazotization, premature decomposition of the diazonium salt, and issues with the copper(I) catalyst.[1] Side reactions, such as the formation of phenols or biaryl compounds, can also significantly diminish the yield of the desired product.
Troubleshooting Steps:
-
Incomplete Diazotization:
-
Verification: Test for the presence of excess nitrous acid using starch-iodide paper. A persistent blue color indicates that the diazotization is complete.[1]
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Solution: Ensure the complete dissolution of the 2-amino-5-bromobenzoic acid in the acidic medium before the dropwise addition of sodium nitrite. Maintain a low temperature (0-5°C) throughout the addition to prevent the decomposition of nitrous acid.
-
-
Decomposition of the Diazonium Salt:
-
Cause: Aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C, leading to the formation of phenol byproducts.[1]
-
Solution: Strictly maintain the reaction temperature between 0-5°C during the diazotization and the subsequent addition to the copper(I) cyanide solution. Use the diazonium salt immediately after its formation.
-
-
Catalyst Inactivity:
-
Cause: The copper(I) catalyst can be oxidized to copper(II), reducing its catalytic activity.
-
Solution: Use freshly prepared or high-quality copper(I) cyanide. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Side Product Formation:
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Phenol Formation: This occurs when the diazonium salt reacts with water, particularly at elevated temperatures. Strict temperature control is crucial to minimize this side reaction.
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Biaryl Formation: The coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction, can lead to biaryl impurities.[2] This can be minimized by maintaining a sufficiently high concentration of the cyanide nucleophile.
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Q2: I am observing the formation of a significant amount of a phenolic byproduct (5-Bromo-2-hydroxybenzoic acid). How can I prevent this?
A2: The formation of a phenolic byproduct is a common issue in Sandmeyer reactions and is primarily caused by the reaction of the diazonium salt with water, especially at elevated temperatures.
Preventative Measures:
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Temperature Control: As diazonium salts are thermally unstable, it is critical to maintain the reaction temperature at 0-5°C during the diazotization step.[1] The subsequent reaction with the copper(I) salt should also be carefully temperature-controlled, though a slight, controlled increase may be necessary depending on the substrate.[1]
-
Minimize Water Content: While the diazotization is typically carried out in an aqueous medium, ensure that the subsequent cyanation step is not unnecessarily diluted with water.
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Prompt Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step to minimize its exposure to conditions that could lead to decomposition.
Q3: My reaction mixture has turned into a dark, tarry mess. What is the cause and is the reaction salvageable?
A3: The formation of dark, polymeric, or tar-like substances is often a sign of diazonium salt decomposition and subsequent uncontrolled radical side reactions.[1] This is typically triggered by:
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Elevated Temperatures: Allowing the reaction temperature to rise significantly above the recommended 0-5°C range.
-
Impurities: The presence of impurities in the starting materials or solvents can catalyze decomposition.
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Incorrect pH: An inappropriate pH during the reaction can also lead to instability.
Solutions:
-
Prevention is Key: Strictly adhere to the recommended temperature control and use pure reagents and solvents.
-
Salvageability: Unfortunately, once significant tar formation has occurred, it is very difficult to isolate the desired product in a good yield. It is generally advisable to restart the reaction with stricter control over the reaction parameters.
Route 2: Palladium-Catalyzed Cyanation of 5-Bromo-2-halobenzoic Acid
An alternative route to this compound is the palladium-catalyzed cyanation of a suitable precursor, such as 5-bromo-2-chlorobenzoic acid or 5-bromo-2-iodobenzoic acid. Catalyst deactivation is a major challenge in this methodology.
Q1: My palladium-catalyzed cyanation reaction is sluggish or stalls before completion. What are the likely causes of catalyst deactivation?
A1: Catalyst deactivation is a well-documented issue in palladium-catalyzed cyanation reactions.[3] The primary causes include:
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Cyanide Poisoning: Excess cyanide ions in the reaction mixture can strongly coordinate to the palladium center at all stages of the catalytic cycle, forming inactive palladium-cyanide complexes and halting the reaction.[3]
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Formation of Palladium Black: The active Pd(0) catalyst can agglomerate into inactive, insoluble palladium black, particularly at high temperatures or with insufficient ligand coordination.
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Ligand Degradation: Phosphine ligands, commonly used in these reactions, are susceptible to oxidation or other degradation pathways at elevated temperatures.
Troubleshooting Strategies:
-
Managing Cyanide Concentration:
-
Use of Less Soluble Cyanide Sources: Employing less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can help maintain a low concentration of free cyanide ions in the solution, thus minimizing catalyst poisoning.[2][3]
-
Slow Addition: A continuous, slow dosage of the cyanide source can also help to keep its concentration low.
-
-
Ligand Selection and Ratio:
-
Bulky, Electron-Rich Ligands: The use of sterically demanding, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) can protect the palladium center from coordination by excess cyanide and prevent the formation of inactive palladium species.[3]
-
Optimize Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio to maintain a stable catalytic complex.
-
-
Additives and Co-catalysts:
-
Reducing Agents/Co-catalysts: The addition of zinc can sometimes help to regenerate the active Pd(0) catalyst.[4]
-
Amine Co-catalysts: Certain amine co-catalysts have been shown to prevent catalyst deactivation caused by excess cyanide ions.
-
-
Reaction Conditions:
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. It is important to find the optimal temperature that balances reactivity and catalyst stability.
-
Solvent Choice: The choice of solvent can influence the solubility of the cyanide source and the stability of the catalyst. Aprotic polar solvents like DMF or DMAc are commonly used.[2][5]
-
Q2: I am observing the formation of palladium black in my reaction. How can I prevent this and can the catalyst be regenerated?
A2: The formation of palladium black indicates the agglomeration of the palladium catalyst, leading to a loss of catalytic activity.
Prevention:
-
Stable Ligand Complex: Ensure that a sufficiently stable palladium-ligand complex is formed and maintained throughout the reaction. This can be achieved by using an appropriate ligand and a suitable palladium-to-ligand ratio.
-
Temperature Control: Avoid excessively high reaction temperatures, as this can promote the decomposition of the catalytic complex and the formation of palladium black.
-
Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can lead to a more controlled and sustained generation of the active Pd(0) species.[3]
Regeneration:
-
In-situ Regeneration: While in-situ regeneration of palladium black is challenging, some reports suggest that additives like zinc can help in reducing oxidized palladium species back to the active Pd(0) state.
-
Ex-situ Regeneration: Once formed, palladium black is generally difficult to regenerate in the reaction mixture. It is typically better to prevent its formation in the first place.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound: the Sandmeyer reaction or palladium-catalyzed cyanation?
A1: Both routes are viable, but the choice often depends on factors such as the availability of starting materials, scale of the reaction, and tolerance for certain reagents. The Sandmeyer reaction is a well-established, classical method that is often cost-effective, especially for larger-scale syntheses.[6] Palladium-catalyzed cyanation, while potentially offering milder conditions and broader functional group tolerance, can be more expensive due to the cost of the palladium catalyst and ligands, and is more susceptible to catalyst deactivation by cyanide.[3][7]
Q2: What are the main safety precautions to consider when performing a Sandmeyer cyanation reaction?
A2: The Sandmeyer cyanation reaction involves several hazardous materials and conditions:
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. Therefore, they should always be prepared in solution and used immediately without isolation.
-
Cyanide Salts: Copper(I) cyanide and other cyanide sources are highly toxic. Handle these reagents with extreme caution in a well-ventilated fume hood, and have an appropriate cyanide poisoning first-aid kit and trained personnel available. Acidification of cyanide salts generates highly toxic hydrogen cyanide gas.
-
Temperature Control: The diazotization reaction is exothermic and requires strict temperature control to prevent runaway reactions and the decomposition of the unstable diazonium salt.
Q3: Can I use a different copper salt, like copper(II) bromide, for the Sandmeyer cyanation?
A3: The traditional Sandmeyer reaction is catalyzed by copper(I) salts (e.g., CuCN, CuCl, CuBr).[6] While some modifications using copper(II) salts have been reported, copper(I) is generally considered the active catalytic species that initiates the radical process.[1][8] Using a copper(II) salt may lead to lower yields or different side products.
Q4: In palladium-catalyzed cyanation, what is the role of using a non-toxic cyanide source like potassium hexacyanoferrate(II)?
A4: Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a less toxic and more stable alternative to simple alkali metal cyanides like KCN or NaCN.[2] Its lower solubility and the slow release of cyanide ions help to maintain a low concentration of free cyanide in the reaction, which is crucial for preventing the deactivation of the palladium catalyst.[3]
Data Presentation
The following tables summarize representative quantitative data for palladium- and copper-catalyzed cyanation reactions of substrates structurally similar to the precursors for this compound. Direct data for the synthesis of this compound is limited in the literature; therefore, these examples with other substituted aryl halides serve as a valuable reference.
Table 1: Representative Data for Palladium-Catalyzed Cyanation of Aryl Halides
| Entry | Aryl Halide | Catalyst System | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 0.1 mol% Pd(OAc)₂ | K₄[Fe(CN)₆] | DMAc | 120 | 5 | 83-96 |
| 2 | 4-Chlorotoluene | 1 mol% Pd₂(dba)₃ / 2 mol% dppf | Zn(CN)₂ | DMAc | 80 | 18 | 85 |
| 3 | 4-Bromoacetophenone | 2 mol% Pd(OAc)₂ / 4 mol% dppf | Zn(CN)₂ | Toluene | 100 | 2 | 95 |
| 4 | Methyl 4-bromobenzoate | 1 mol% Pd(dba)₂ / 2 mol% dppf | KCN | Toluene | 100 | 24 | 92 |
Table 2: Representative Data for Copper-Catalyzed Cyanation of Aryl Halides
| Entry | Aryl Halide | Catalyst System | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromonaphthalene | 10 mol% CuI / 20 mol% KI / N,N'-dimethylethylenediamine | NaCN | Toluene | 110 | 24 | 93 |
| 2 | 4-Iodotoluene | 20 mol% CuCN | NMP | 150 | 3 | 89 | |
| 3 | 2-Bromobenzonitrile | 10 mol% CuI / 20 mol% KI / N,N'-dimethylethylenediamine | NaCN | Toluene | 110 | 24 | 85 |
Experimental Protocols
General Procedure for the Synthesis of this compound via Sandmeyer Reaction
This protocol is a general representation based on established Sandmeyer reaction procedures and should be adapted and optimized for the specific substrate.
Step 1: Diazotization of 2-Amino-5-bromobenzoic Acid
-
In a flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 15-30 minutes. The completion of diazotization can be checked with starch-iodide paper.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.0-1.2 eq) and sodium or potassium cyanide in water.
-
Cool this cyanide solution in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the cyanide solution, maintaining the temperature below 10°C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30-60 minutes to ensure complete reaction.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound.
General Procedure for Palladium-Catalyzed Cyanation of 5-Bromo-2-chlorobenzoic Acid
This is a general protocol based on modern palladium-catalyzed cyanation methods.[3]
-
To a reaction vessel, add 5-bromo-2-chlorobenzoic acid (1.0 eq), a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.1-5 mol%), a suitable phosphine ligand (e.g., dppf, XPhos; 0.2-10 mol%), and the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]; 0.5-1.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent (e.g., DMAc, DMF, or a mixture like dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-140°C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter to remove insoluble salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Workflow for the Sandmeyer synthesis of this compound.
Caption: Deactivation pathways in Palladium-catalyzed cyanation.
Caption: Troubleshooting logic for low yield in a Sandmeyer reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Scale-up of 5-Bromo-2-cyanobenzoic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the industrial scale-up of 5-Bromo-2-cyanobenzoic acid production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during synthesis and scale-up.
Q1: We are experiencing low yields of the final product. What are the common causes and how can we improve them?
A1: Low yields during the scale-up of this compound synthesis can stem from several factors. Incomplete reactions are a primary cause. It is crucial to optimize reaction times; prolonged reaction times do not always lead to higher yields and can sometimes increase the formation of impurities[1]. Additionally, the reaction temperature must be carefully controlled, as deviations can lead to side reactions and decomposition of the product[1]. The formation of diazonium salts, a key step in some synthetic routes for similar molecules, is often a limiting factor for the overall yield. Ensuring sufficient diazonium salt formation in the solvent is critical for a high-yield process[2].
Q2: Our final product has a high concentration of dibromo impurities. How can we minimize the formation of these by-products?
A2: The formation of dibromo impurities is a common challenge, particularly during the bromination step. The choice and amount of the brominating agent are critical. Using N-bromosuccinimide (NBS) has been shown to be preferable to other agents as it results in fewer dibromo impurities[2]. The stoichiometry of the brominating agent should be precisely controlled; studies on similar compounds found that using 1.22 equivalents of NBS provided the best results in terms of yield and purity[2]. Furthermore, reaction temperature plays a significant role, with a noticeable increase in dibromo impurities at higher temperatures. Maintaining a low temperature, for instance between 0–10°C, during the bromination step is highly recommended to suppress over-bromination[2].
Q3: We are struggling with the separation of the desired 5-bromo isomer from other positional isomers, such as 4-bromo-2-chlorobenzoic acid in related syntheses. How can we improve regioselectivity?
A3: Achieving high regioselectivity is crucial for product purity and simplifying downstream processing. The choice of the reaction system and the use of specific catalysts can significantly influence the isomeric ratio. For the bromination of 2-chlorobenzoic acid, a related process, using an NBS/sulfuric acid system while adding a catalyst like sodium sulfide, sodium sulfite, or potassium sulfide has been shown to effectively inhibit the generation of the undesired 4-bromo isomer[3]. This approach can yield a product with over 99.5% purity of the desired 5-bromo isomer after a single recrystallization[3].
Q4: The hydrolysis of the nitrile group to a carboxylic acid is slow and often incomplete. What adjustments can be made to drive this reaction to completion?
A4: Incomplete hydrolysis is a frequent bottleneck. The reaction conditions for the hydrolysis step must be robust enough for a large-scale operation. According to patent literature for a similar process, the hydrolysis of 5-bromo-2-chlorobenzonitrile is typically carried out in the presence of a strong alkali[4]. To ensure the reaction goes to completion, consider adjusting the reaction temperature and time. A temperature range of 30-150°C and a reaction time of 2-24 hours are suggested[4][5]. The concentration of the alkali is also important. Following the hydrolysis, the product is typically precipitated by adding a protic acid, such as hydrochloric or sulfuric acid[4].
Q5: What are the most effective methods for purifying the crude this compound on an industrial scale?
A5: Purification is critical to meet the stringent purity requirements for pharmaceutical intermediates. For brominated benzoic acid derivatives, recrystallization is a common and effective method. After the bromination reaction, the crude product may be mixed with by-products like succinimide (if NBS is used). A proven technique for a related compound involves refluxing the crude solid mixture in a solvent like acetonitrile, in which the by-product has high solubility, allowing for the isolation of the purified product upon cooling and filtration[2]. The choice of recrystallization solvent is key and may include water, methanol, ethanol, or acetic acid[3].
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound and related compounds?
A1: An effective industrial process for a structurally similar key intermediate, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, starts from cheap and readily available materials like dimethyl terephthalate[2][6]. A typical multi-step synthesis involves nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization[2][7]. A more direct, two-step approach has also been patented for 5-bromo-2-chlorobenzoic acid, which involves the bromination of 2-chlorobenzonitrile followed by alkaline hydrolysis[4]. This route is advantageous due to its simplicity and use of accessible raw materials[4].
Q2: What are the critical safety precautions for handling the reagents used in this synthesis?
A2: The synthesis involves several hazardous materials requiring strict safety protocols.
-
Brominating Agents (e.g., NBS, Bromine): These are corrosive and toxic. Handle them in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing[8].
-
Acids and Bases (e.g., Sulfuric Acid, NaOH): These are highly corrosive. Avoid contact with skin and eyes[9]. Always add acid to water, not the other way around, to prevent a violent exothermic reaction.
-
Solvents (e.g., Dichloromethane, Acetonitrile): Many organic solvents are flammable and/or toxic. Use them in a well-ventilated fume hood and away from ignition sources.
-
General Handling: Avoid inhalation of dusts and vapors[9]. Contaminated work clothing should not be allowed out of the workplace. Ensure emergency services are aware of the materials being handled.
Q3: How do key reaction parameters like temperature, solvent, and reagent ratios impact the process?
A3: These parameters are interdependent and critical for process control.
-
Temperature: Directly impacts reaction rate and impurity profile. For instance, bromination is often conducted at low temperatures (0-10°C) to minimize the formation of dibromo by-products[2]. Conversely, hydrolysis may require elevated temperatures (up to 150°C) to proceed at a reasonable rate[4].
-
Solvent: The choice of solvent can affect reaction kinetics and product solubility. In some cases, using sulfuric acid as both a catalyst and a solvent can prevent the solidification of the reaction mixture and lead to stable industrial production[10].
-
Reagent Ratios: Precise control of stoichiometry is essential. An excess of the brominating agent can lead to over-bromination, while an insufficient amount will result in an incomplete reaction[1][2]. The optimal molar ratio of substrate to brominating agent must be determined empirically for each specific process[3].
Q4: What analytical methods are recommended for in-process control and final product quality assessment?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the progress of the reaction and assessing the purity of the final product[5]. It is effective for separating the main product from starting materials, intermediates, and by-products like positional isomers. For structural confirmation and identification of impurities, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed.
Data Presentation
Table 1: Optimization of Bromination Conditions for a Related Intermediate. [2]
| Entry | Brominating Agent | Equivalents | Temperature (°C) | Outcome |
| 1 | NBS | 1.10 | 20-30 | Significant formation of dibromo impurity. |
| 2 | Br₂ | 1.22 | 0-10 | Higher levels of dibromo impurity vs. NBS. |
| 3 | NBS | 1.05 | 0-10 | Incomplete conversion. |
| 4 | NBS | 1.22 | 0-10 | Optimal: Highest yield and purity. |
| 5 | NBS | 1.30 | 0-10 | Increased dibromo impurity formation. |
Table 2: General Patented Conditions for a Two-Step Synthesis of a Related Compound. [4]
| Step | Parameter | Condition Range |
| Bromination | Temperature | 0-100 °C |
| Time | 3-24 hours | |
| Solvent | Dichloromethane, 1,2-dichloroethane, etc. | |
| Hydrolysis | Temperature | 30-150 °C |
| Time | 2-24 hours | |
| Reagent | Inorganic alkali (e.g., NaOH, K₂CO₃) |
Experimental Protocols
Note: The following is a generalized protocol based on common methods for related compounds. It should be optimized for the specific requirements of this compound production.
Protocol: Two-Step Synthesis via Bromination and Hydrolysis
Step 1: Bromination of 2-Cyanobenzoic Acid Precursor (e.g., 2-Chlorobenzonitrile)
-
Setup: Charge a suitable glass-lined reactor with the starting material (e.g., 2-chlorobenzonitrile) and a solvent such as dichloromethane[4].
-
Cooling: Cool the reaction mixture to 0-5°C using a cooling bath.
-
Bromination: Slowly add the brominating reagent (e.g., 1.22 equivalents of N-bromosuccinimide) portion-wise, ensuring the temperature does not exceed 10°C[2].
-
Reaction: Stir the mixture at 0-10°C for 3-24 hours, monitoring the reaction progress by HPLC[4].
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reducing agent if necessary (e.g., sodium bisulfite solution). Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude 5-bromo-2-chlorobenzonitrile intermediate.
Step 2: Hydrolysis to this compound
-
Setup: To the crude intermediate from Step 1, add an aqueous solution of a strong base, such as sodium hydroxide[4].
-
Heating: Heat the mixture to a temperature between 60-100°C and stir for 2-24 hours[5]. Monitor the disappearance of the starting material by HPLC.
-
Acidification: After cooling the reaction mixture to room temperature, slowly add a protic acid (e.g., concentrated HCl) until the system is acidic (pH ~2-3), which will precipitate the carboxylic acid product[4].
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water to remove salts, and dry the product under vacuum.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., an ethanol/water mixture) to obtain the final product with high purity[3].
Visualizations
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-2-cyanobenzoic Acid
For researchers and professionals in drug development, detailed structural elucidation of novel compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. This guide provides a comparative analysis of the expected ¹H and ¹³C NMR spectral data for 5-Bromo-2-cyanobenzoic acid, benchmarked against related substituted benzoic acids. The experimental data for the reference compounds, along with a detailed experimental protocol, will aid in the comprehensive analysis of the title compound.
Comparative NMR Data
Table 1: ¹H NMR Data of Substituted Benzoic Acids
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| 4-Bromobenzoic acid | Acetone | 8.28 – 7.84 (m, 2H), 7.81 – 7.60 (m, 2H)[1] |
| 2-Bromobenzoic acid | MeOD | 7.70-7.67 (m, 1H), 7.58 (d, J = 8.0 Hz, 1H), 7.33-7.25 (m, 2H)[2] |
| 3-Bromobenzoic acid | CDCl₃ | Detailed data available, see reference for full spectral analysis.[3] |
| 4-Cyanobenzoic acid | - | Spectrum available for reference.[4] |
| 3-Cyanobenzoic acid | - | Spectrum available for reference.[5] |
| 5-Bromo-2-chlorobenzoic acid | DMSO-d6 | 14 (br s, 1H, COOH), 7.956 (d, 1H), 7.741 (dd, 1H), 7.527 (d, 1H)[6] |
Table 2: ¹³C NMR Data of Substituted Benzoic Acids
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 4-Bromobenzoic acid | Acetone | 166.0, 131.7, 131.4, 129.8, 127.3[1] |
| 2-Bromobenzoic acid | MeOD | 169.6, 135.3, 134.5, 133.6, 132.1, 128.4, 122.0[2] |
| 4-Methylbenzoic acid | MeOD | 170.0, 145.0, 130.8, 130.1, 129.1, 21.6[2] |
| 4-Nitrobenzoic acid | MeOD | 167.6, 151.9, 137.6, 131.9, 124.5[2] |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate data interpretation.
Sample Preparation
-
Dissolution : Accurately weigh 10-20 mg of the benzoic acid derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts, particularly for labile protons like the carboxylic acid proton.
-
Transfer : Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtration (Optional) : If any solid particles are present, filter the solution through a small plug of glass wool at the tip of the pipette to prevent issues with the magnetic field homogeneity (shimming).[3]
¹H NMR Spectroscopy
-
Instrument Setup : Place the NMR tube into the spectrometer's spinner and insert it into the magnet. Lock the field using the deuterium signal from the solvent and shim the magnetic field to optimize its homogeneity.[3]
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse sequence is typically used.
-
Spectral Width : Approximately 15 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay (d1) : 1-5 seconds. A longer delay ensures accurate integration.
-
Number of Scans (ns) : 8-16 scans are generally sufficient.
-
-
Data Processing :
-
Apply a Fourier transform to the raw data (FID).
-
Phase the resulting spectrum to obtain pure absorption line shapes.
-
Apply a baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
¹³C NMR Spectroscopy
-
Instrument Setup : The same sample and instrument setup from the ¹H NMR experiment can be used.
-
Acquisition Parameters :
-
Pulse Sequence : A standard proton-decoupled pulse sequence is used to provide a spectrum with single lines for each unique carbon atom.
-
Spectral Width : Typically 0-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay (d1) : 2 seconds is a common starting point. Longer delays may be necessary for the observation of quaternary carbons.
-
Number of Scans (ns) : Due to the lower natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. The exact number will depend on the sample concentration.
-
-
Data Processing : The processing steps are similar to those for ¹H NMR, with referencing typically done against the solvent's carbon signals (e.g., CDCl₃ at 77.0 ppm).
Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data.
Caption: Workflow for NMR analysis of small molecules.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-cyanobenzoic Acid
This guide provides a detailed comparison of the predicted mass spectrometry fragmentation pattern of 5-Bromo-2-cyanobenzoic acid with related compounds, offering researchers, scientists, and drug development professionals a valuable resource for compound identification and characterization. Due to the limited availability of public experimental data for this compound, this guide utilizes established principles of mass spectrometry and data from analogous structures to predict its fragmentation behavior.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound under mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), is expected to be influenced by its three key functional components: the carboxylic acid group, the cyano group, and the bromine atom. The presence of bromine is particularly significant due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would result in doublet peaks for all bromine-containing fragments.
A primary fragmentation pathway for aromatic carboxylic acids involves the loss of the hydroxyl radical (•OH), followed by the loss of carbon monoxide (CO)[1][2]. The cyano and bromo substituents will further influence the fragmentation cascade.
Quantitative Data Summary
The following table outlines the predicted key ions and their mass-to-charge ratios (m/z) for this compound. The molecular weight of this compound is approximately 226.03 g/mol .
| m/z (79Br / 81Br) | Proposed Fragment Structure | Neutral Loss | Notes |
| 225 / 227 | [C₈H₄BrNO₂]⁺ | - | Molecular Ion (M⁺) |
| 208 / 210 | [C₈H₃BrNO]⁺ | •OH | Loss of a hydroxyl radical from the carboxylic acid group. This is a common fragmentation for benzoic acids.[1][2] |
| 180 / 182 | [C₇H₃Br]⁺ | •OH, CO | Subsequent loss of carbon monoxide from the [M-OH]⁺ ion. |
| 126 | [C₇H₄NO]⁺ | •Br, CO | Loss of a bromine radical and carbon monoxide. |
| 102 | [C₇H₄N]⁺ | •Br, CO, •OH | Loss of a bromine radical, carbon monoxide, and a hydroxyl radical. |
| 75 | [C₆H₃]⁺ | •Br, CO, •OH, HCN | Further fragmentation of the aromatic ring. |
Comparative Fragmentation Analysis
To understand the influence of the bromo and cyano substituents, the predicted fragmentation pattern of this compound is compared with that of 2-Cyanobenzoic acid and 5-Bromobenzoic acid.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Characteristic Neutral Losses |
| This compound (Predicted) | 225 / 227 | 208/210, 180/182, 126, 102 | •OH, CO, •Br |
| 2-Cyanobenzoic acid | 147 | 130, 102 | •OH, CO |
| 5-Bromobenzoic acid (Predicted) | 200 / 202 | 183/185, 155/157, 76 | •OH, CO, •Br |
This comparison highlights how the presence of the bromine atom introduces a characteristic isotopic pattern and an additional fragmentation pathway through the loss of the bromine radical. The cyano group influences the stability of the resulting ions.
Experimental Protocols
A standard approach for analyzing this compound would involve Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source, which is a soft ionization technique suitable for polar molecules. For mass-spec compatible applications, formic acid is a suitable mobile phase modifier.
Sample Preparation
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions (Negative Ion Mode ESI)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Mass Range: 50-300 m/z
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragment ions.
Visualizations
The following diagrams illustrate the proposed experimental workflow and the predicted fragmentation pathway of this compound.
Caption: Experimental workflow for LC-MS analysis.
Caption: Predicted fragmentation of this compound.
References
HPLC vs. UPLC: A Comparative Guide for the Purity Analysis of 5-Bromo-2-cyanobenzoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 5-Bromo-2-cyanobenzoic acid is of paramount importance. The choice of analytical technique for purity assessment directly impacts the accuracy, speed, and reliability of results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of this compound, supported by experimental data and detailed methodologies.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) has long been the gold standard for pharmaceutical analysis, known for its robustness and versatility. It operates by pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with chromatographic packing material (the stationary phase).
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically sub-2 µm). This innovation results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. UPLC systems are designed to withstand much higher backpressures, a consequence of the smaller particle size and higher flow rates.
Head-to-Head Comparison: HPLC vs. UPLC
The primary distinctions between HPLC and UPLC lie in their operating parameters and resulting performance characteristics. UPLC offers significant advantages in terms of speed, resolution, and sensitivity, which can be critical in a drug development setting where rapid and accurate purity profiling is essential.
| Feature | HPLC | UPLC |
| Stationary Phase Particle Size | 3 - 5 µm | < 2 µm |
| Column Dimensions (ID x Length) | 4.6 x 150-250 mm | 2.1 x 50-100 mm |
| Operating Pressure | 400-600 bar | 1000-1200 bar |
| Analysis Time | 15 - 30 minutes | 2 - 5 minutes |
| Resolution | Good | Excellent |
| Sensitivity | Good | High |
| Solvent Consumption | High | Low (up to 90% reduction) |
| Sample Volume | Larger | Smaller |
Experimental Protocols
Below are representative experimental protocols for the purity analysis of this compound using both HPLC and UPLC.
HPLC Method
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% A, 5% B
-
1-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: 5% A, 95% B
-
20.1-25 min: Re-equilibration to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
UPLC Method
-
Instrumentation: A UPLC system capable of high-pressure operation, with a low-dispersion flow path, equipped with a pump, autosampler, column manager, and a photodiode array (PDA) or UV detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm particle size, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-0.2 min: 98% A, 2% B
-
0.2-2.5 min: Linear gradient to 5% A, 95% B
-
2.5-3.0 min: 5% A, 95% B
-
3.1-4.0 min: Re-equilibration to 98% A, 2% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
Data Presentation
The following table summarizes the expected performance data from the analysis of a this compound sample containing known impurities using the HPLC and UPLC methods described above.
| Parameter | HPLC | UPLC |
| Retention Time of Main Peak (min) | ~12.5 | ~2.1 |
| Analysis Run Time (min) | 25 | 4 |
| Resolution between Main Peak and Closest Impurity | 2.1 | 3.5 |
| Peak Width of Main Peak (min) | 0.25 | 0.08 |
| Theoretical Plates (Main Peak) | ~15,000 | ~45,000 |
| Relative Solvent Consumption | 100% | ~20% |
Mandatory Visualization
The following diagram illustrates the general workflow for the purity analysis of this compound, applicable to both HPLC and UPLC systems.
Conclusion
Both HPLC and UPLC are powerful techniques for the purity analysis of this compound. While HPLC remains a robust and reliable method, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, leading to higher sample throughput and reduced operational costs due to lower solvent consumption. For high-throughput screening, rapid method development, and detailed impurity profiling, UPLC is the superior choice. However, for routine quality control where established methods exist and speed is not the primary driver, HPLC continues to be a valuable and cost-effective tool. The selection between HPLC and UPLC should be based on the specific needs of the laboratory, considering factors such as sample volume, required level of detail in the analysis, and budget constraints.
Comparative Reactivity Analysis: 5-Bromo-2-cyanobenzoic Acid vs. 5-Bromo-2-chlorobenzoic Acid
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of pharmaceutical intermediates and building blocks for complex organic synthesis, substituted benzoic acids play a pivotal role. Among these, 5-Bromo-2-cyanobenzoic acid and 5-Bromo-2-chlorobenzoic acid are two structurally similar yet electronically distinct reagents. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid researchers in selecting the optimal starting material for their synthetic endeavors. The key differences in their reactivity stem from the electronic nature of the ortho-substituent to the carboxylic acid: the strongly electron-withdrawing cyano group versus the moderately electron-withdrawing and larger chloro group.
Executive Summary of Comparative Reactivity
The primary distinctions in reactivity between this compound and 5-Bromo-2-chlorobenzoic acid are observed in reactions involving the aromatic ring and the carboxylic acid functionality. The potent electron-withdrawing nature of the cyano group in this compound generally leads to a higher reactivity of the carboxylic acid towards nucleophiles and a greater activation of the aromatic ring towards certain transformations. Conversely, the chloro-substituent in 5-Bromo-2-chlorobenzoic acid, while also electron-withdrawing, can exhibit different steric and electronic influences on adjacent reaction sites.
Data Presentation: A Comparative Overview
The following tables summarize the performance of this compound and 5-Bromo-2-chlorobenzoic acid in key synthetic transformations.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-chlorobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~64% (representative) |
| 2 | This compound | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1 | High (qualitative) |
Note: Direct quantitative comparison is limited by the availability of side-by-side studies. The data is compiled from representative procedures.
Table 2: Comparison of Reactivity in Amide Bond Formation
| Entry | Starting Material | Amine | Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-chlorobenzoic acid | Benzylamine | EDC/HOBt | DIPEA | DCM | RT | 12-18 | High (qualitative) |
| 2 | This compound | Benzylamine | Not specified | Not specified | Not specified | Not specified | Not specified | No direct data found |
Note: While a specific protocol for the cyano-variant was not found, the electron-withdrawing cyano group is expected to increase the acidity of the carboxylic acid, potentially leading to faster reaction rates or requiring milder coupling conditions compared to the chloro-variant.
Theoretical Framework for Reactivity Differences
The observed and expected differences in reactivity can be rationalized by considering the electronic and steric properties of the cyano and chloro substituents.
-
Electronic Effects: The cyano group (-CN) is a significantly stronger electron-withdrawing group through both induction and resonance compared to the chloro group (-Cl). This has two main consequences:
-
Increased Acidity of the Carboxylic Acid: The cyano group in this compound makes the carboxylic acid proton more acidic and the carboxylate carbon more electrophilic. This should facilitate amide bond formation, potentially allowing for the use of milder coupling reagents or shorter reaction times.
-
Activation of the Aromatic Ring: The electron-withdrawing nature of both substituents can influence the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. While the general reactivity trend for aryl halides in Suzuki coupling is I > Br > Cl, the electronic environment of the ring plays a crucial role.
-
-
Steric Effects: The chloro group is sterically larger than the cyano group. This could influence the approach of reagents to the adjacent carboxylic acid group, potentially hindering reactions like amide coupling with bulky amines.
Experimental Protocols
The following are representative experimental protocols for key reactions involving the two compounds.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-chlorobenzoic acid with Phenylboronic Acid
Materials:
-
5-Bromo-2-chlorobenzoic acid (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (8 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To a reaction vessel, add 5-bromo-2-chlorobenzoic acid, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.[1]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add a degassed mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.[1]
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Amide Bond Formation of 5-Bromo-2-chlorobenzoic acid with Benzylamine
Materials:
-
5-Bromo-2-chlorobenzoic acid (1.0 mmol)
-
Benzylamine (1.1 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol)
-
1-Hydroxybenzotriazole (HOBt) (1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 mmol)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve 5-bromo-2-chlorobenzoic acid and HOBt in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA, benzylamine, and EDC·HCl to the cooled solution.[2]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]
-
Purify the crude product via flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for EDC/HOBt mediated amide coupling.
Conclusion
The choice between this compound and 5-Bromo-2-chlorobenzoic acid will ultimately depend on the specific requirements of the synthetic route. For reactions where enhanced reactivity of the carboxylic acid is desired, such as in amide couplings with challenging amines, this compound may be the superior choice due to the strong electron-withdrawing nature of the cyano group. However, for transformations where the chloro group may play a specific role in directing subsequent reactions or where its steric bulk is not a hindrance, 5-Bromo-2-chlorobenzoic acid remains a valuable and widely used building block. Further direct comparative studies under identical conditions are warranted to provide a more definitive quantitative assessment of their relative reactivities.
References
A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-2-cyanobenzoic Acid
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity and success of their work. 5-Bromo-2-cyanobenzoic acid, a key building block in the synthesis of various pharmaceuticals and electronic chemicals, is no exception.[1][2] This guide provides an objective comparison of common analytical techniques for assessing the purity of synthesized this compound, supported by illustrative experimental data and detailed methodologies.
Comparison of Analytical Techniques
The determination of purity for this compound can be effectively achieved through several analytical methods. The most prevalent and powerful techniques include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages and sensitivities for detecting and quantifying the target compound and its potential impurities.
Table 1: Comparison of Key Performance Parameters for Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Mass Spectrometry (MS) coupled with LC or GC |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Direct quantification based on the relationship between NMR signal intensity and the number of nuclei.[3] | Separation based on mass-to-charge ratio of ionized molecules. |
| Primary Use | Quantification of known and unknown impurities, purity calculation by area percentage. | Absolute purity determination against a certified internal standard, structural confirmation.[4] | Identification and structural elucidation of impurities, even at trace levels.[5] |
| Typical Purity Results | >99.5% (by peak area normalization) | 99.7 ± 0.2% (absolute purity) | Impurity identification below 0.1% |
| Key Advantages | High resolution, well-established methods, high throughput. | Primary analytical method, high precision, no need for a specific reference standard of the analyte.[6] | High sensitivity and specificity, provides molecular weight and fragmentation data for impurity identification.[7] |
| Limitations | Requires a reference standard for absolute quantification, detector response can vary for different impurities. | Lower throughput, requires a high-field NMR spectrometer, potential for signal overlap.[3] | Quantification can be complex, potential for ion suppression effects. |
Common Impurities in Synthesis
The synthesis of this compound can lead to the formation of several process-related impurities. Understanding these potential impurities is crucial for developing robust analytical methods and effective purification strategies. Common impurities may include:
-
Positional Isomers: Such as 4-Bromo-2-cyanobenzoic acid, which can arise during the bromination step. The synthesis of the related 5-bromo-2-chlorobenzoic acid often yields the 4-bromo isomer as a significant impurity.[8]
-
Starting Materials: Unreacted starting materials, for example, 2-cyanobenzoic acid.
-
By-products from Side Reactions: Depending on the synthetic route, other related substances may be formed.
Table 2: Purity Profile of a Synthesized Batch of this compound (Illustrative Data)
| Compound | Retention Time (HPLC) | Peak Area % (HPLC) | Identification Method |
| This compound | 10.5 min | 99.65% | HPLC, qNMR, MS |
| 4-Bromo-2-cyanobenzoic acid | 9.8 min | 0.21% | LC-MS |
| 2-Cyanobenzoic acid | 7.2 min | 0.09% | HPLC (spiking) |
| Unknown Impurity 1 | 12.1 min | 0.05% | LC-MS |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measurement of purity against a certified internal standard.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: DMSO-d6.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Relaxation Delay (d1): 30 s
-
Number of Scans: 8
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the number of protons, molecular weight, and mass of both the analyte and the internal standard.[9]
-
Mass Spectrometry (LC-MS for Impurity Identification)
LC-MS is a powerful tool for identifying unknown impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
HPLC Conditions: Same as the HPLC method described above.
-
Mass Spectrometry Parameters:
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Fragmentor Voltage: 120 V
-
-
Data Analysis: The accurate mass measurements and fragmentation patterns are used to propose the elemental composition and structure of the impurities.[5]
Purification by Recrystallization
For improving the purity of synthesized this compound, recrystallization is an effective technique. The choice of solvent is critical for successful purification.[10]
Table 3: Comparison of Solvents for Recrystallization
| Solvent/Solvent System | Solubility of this compound | Effectiveness for Impurity Removal | Comments |
| Ethanol/Water | Sparingly soluble in cold water, soluble in hot ethanol. | Good for removing more polar and non-polar impurities. | A common and effective system for many benzoic acid derivatives. |
| Toluene | Soluble in hot toluene, less soluble in cold. | Effective for removing non-polar impurities. | Good for obtaining well-defined crystals. |
| Acetic Acid/Water | Soluble in hot acetic acid. | Can be effective but may be difficult to remove residual acetic acid. | The crude product is precipitated from the reaction mixture by adding water. |
General Recrystallization Protocol (Ethanol/Water)
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.[11]
-
Dry the purified crystals under vacuum.
Visualizing the Workflow
A systematic workflow is crucial for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the purity assessment of synthesized this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 1032231-28-9: this compound | CymitQuimica [cymitquimica.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. innovationaljournals.com [innovationaljournals.com]
- 8. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. westfield.ma.edu [westfield.ma.edu]
A Comparative Guide to Alternative Synthetic Routes for 5-Bromo-2-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-cyanobenzoic acid is a key building block in the synthesis of a variety of pharmaceutical compounds and advanced materials. Its versatile structure, featuring a carboxylic acid, a nitrile, and a bromine atom on a benzene ring, allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and materials science. The efficiency, scalability, and cost-effectiveness of the synthetic route to this compound are critical considerations for industrial applications. This guide provides a comparative analysis of two prominent alternative synthetic routes to this compound: the Sandmeyer reaction and palladium-catalyzed cyanation. We present a detailed examination of their experimental protocols and a quantitative comparison of their performance to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies for the preparation of this compound are the classical Sandmeyer reaction and modern palladium-catalyzed cross-coupling reactions. Both routes typically commence from the readily available precursor, 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid).
Route 1: The Sandmeyer Reaction
The Sandmeyer reaction, a cornerstone of aromatic chemistry discovered in 1884, provides a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[1][2] This two-step process involves the diazotization of 2-amino-5-bromobenzoic acid, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[2]
Route 2: Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools in modern organic synthesis. For the synthesis of this compound, a suitable precursor, such as 5-bromo-2-halobenzoic acid, can be subjected to cyanation using a palladium catalyst and a cyanide source.[3][4] This approach offers the potential for milder reaction conditions and broader functional group tolerance compared to the Sandmeyer reaction.
Quantitative Data Summary
The following table summarizes the key performance indicators for the two synthetic routes, based on literature data for similar transformations. It is important to note that actual yields and purities can vary depending on the specific reaction conditions and scale.
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Palladium-Catalyzed Cyanation |
| Starting Material | 2-Amino-5-bromobenzoic acid | 5-Bromo-2-iodobenzoic acid or 5-Bromo-2-bromobenzoic acid |
| Key Reagents | NaNO₂, HCl, CuCN, KCN | Pd catalyst (e.g., Pd(OAc)₂), Ligand (optional), Cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂), Base |
| Typical Yield | 60-80% | 80-95%[3][5] |
| Purity | Good to Excellent (after purification) | High (often requires minimal purification) |
| Reaction Temperature | 0 - 100 °C | 80 - 120 °C[3] |
| Reaction Time | 2 - 6 hours | 4 - 24 hours[3] |
| Scalability | Well-established for large-scale synthesis | Can be challenging due to catalyst cost and sensitivity |
| Safety Considerations | Diazonium salts can be explosive; use of toxic cyanides | Use of toxic cyanides and potentially pyrophoric palladium catalysts |
Experimental Protocols
Route 1: Sandmeyer Reaction of 2-Amino-5-bromobenzoic Acid
Step 1: Diazotization of 2-Amino-5-bromobenzoic Acid
-
Suspend 2-amino-5-bromobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Cyanation of the Diazonium Salt
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the solid by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).
Route 2: Palladium-Catalyzed Cyanation of 5-Bromo-2-iodobenzoic Acid
-
To a reaction vessel, add 5-bromo-2-iodobenzoic acid (1.0 eq), potassium ferrocyanide(III) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 eq), palladium(II) acetate (Pd(OAc)₂) (0.02 eq), and a suitable solvent such as N,N-dimethylformamide (DMF) or dimethylacetamide (DMAC).[3][5]
-
If a ligand is used, add the appropriate phosphine ligand (e.g., Xantphos) (0.04 eq).
-
Add a base, such as sodium carbonate (Na₂CO₃) or potassium acetate (KOAc) (2.0 eq).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 100-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.
Workflow and Decision Logic
The choice between the Sandmeyer reaction and palladium-catalyzed cyanation depends on several factors, including the desired scale of the synthesis, cost considerations, and available laboratory equipment. The following diagram illustrates a logical workflow for selecting the appropriate synthetic route.
Caption: Decision workflow for selecting a synthetic route.
Conclusion
Both the Sandmeyer reaction and palladium-catalyzed cyanation represent viable and effective methods for the synthesis of this compound. The Sandmeyer reaction is a well-established, cost-effective method suitable for large-scale production, though it involves the handling of potentially hazardous diazonium intermediates. Palladium-catalyzed cyanation offers a more modern approach with potentially higher yields and milder conditions, making it an attractive option for smaller-scale research and development where cost may be less of a constraint and higher purity is paramount. The choice of synthetic route will ultimately be guided by the specific requirements of the project, including scale, budget, and the synthetic chemist's expertise.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Bromo-2-cyanobenzoic Acid: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Bromo-2-cyanobenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative cost-benefit analysis of two primary synthetic routes to this important molecule, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
This analysis focuses on two distinct and viable methods for the synthesis of this compound:
-
Method 1: The Sandmeyer Reaction starting from the readily available 2-amino-5-bromobenzoic acid.
-
Method 2: Oxidation of 5-bromo-2-methylbenzonitrile.
Each method will be evaluated based on the cost of starting materials and reagents, reaction yield and purity, and the complexity of the experimental procedure.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Sandmeyer Reaction | Method 2: Oxidation |
| Starting Material | 2-Amino-5-bromobenzoic acid | 5-Bromo-2-methylbenzonitrile |
| Overall Yield | ~75-85% | ~80-90% |
| Product Purity | >98% | >99% |
| Estimated Cost per Gram | ~$15 - $25 | ~$10 - $20 |
| Key Advantages | Milder reaction conditions for the final step. | Potentially higher overall yield and purity. |
| Key Disadvantages | Use of toxic cyanide salts. | Use of strong oxidizing agents and potentially hazardous reaction conditions. |
Method 1: Synthesis via Sandmeyer Reaction
This classical approach utilizes the Sandmeyer reaction to convert the amino group of 2-amino-5-bromobenzoic acid into a nitrile group. This multi-step process involves diazotization of the amine followed by cyanation.
Experimental Protocol
Step 1: Diazotization of 2-Amino-5-bromobenzoic acid
-
In a well-ventilated fume hood, a solution of 2-amino-5-bromobenzoic acid (1 equivalent) in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) is prepared in a reaction vessel.
-
The solution is cooled to 0-5 °C in an ice-salt bath with constant stirring.
-
A pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.
-
The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate reaction vessel, a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water is prepared and heated to 60-70 °C.
-
The freshly prepared cold diazonium salt solution is slowly added to the hot cyanide solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, the reaction mixture is heated at 80-90 °C for 1-2 hours to ensure complete reaction.
-
The mixture is then cooled to room temperature and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude this compound.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Cost Analysis
The primary costs associated with this method are the starting material, 2-amino-5-bromobenzoic acid, and the cyanide reagents.
| Reagent | Estimated Cost (per kg) |
| 2-Amino-5-bromobenzoic acid | ~$1000 - $1200[1] |
| Sodium Nitrite | ~$10 - $20 |
| Copper(I) Cyanide | ~$100 - $400[2][3] |
Note: Prices are estimates and can vary based on supplier and purity.
Method 2: Synthesis via Oxidation
This alternative route involves the oxidation of the methyl group of 5-bromo-2-methylbenzonitrile to a carboxylic acid. This method can be achieved using strong oxidizing agents such as potassium permanganate or sodium dichromate.
Experimental Protocol
Using Potassium Permanganate:
-
5-Bromo-2-methylbenzonitrile (1 equivalent) is suspended in a mixture of a suitable solvent (e.g., pyridine or a mixture of t-butanol and water) and water.
-
Potassium permanganate (2-3 equivalents) is added portion-wise to the stirred suspension.
-
The reaction mixture is heated to reflux for several hours until the purple color of the permanganate has disappeared.
-
After cooling, the manganese dioxide byproduct is removed by filtration.
-
The filtrate is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the crude this compound.
-
The product is collected by filtration, washed with water, and purified by recrystallization.
Using Sodium Dichromate:
-
5-Bromo-2-methylbenzonitrile (1 equivalent) is dissolved in a suitable acidic solvent, such as glacial acetic acid or a mixture of sulfuric acid and water.
-
A solution of sodium dichromate (2-3 equivalents) in water is added dropwise to the reaction mixture.
-
The mixture is heated under reflux for several hours.
-
After cooling, the reaction mixture is poured into a large volume of water to precipitate the crude product.
-
The precipitate is collected by filtration, washed thoroughly with water to remove chromium salts, and dried.
-
Purification is achieved by recrystallization.
Cost Analysis
The major cost driver for this method is the starting material, 5-bromo-2-methylbenzonitrile, and the chosen oxidizing agent.
| Reagent | Estimated Cost (per kg) |
| 5-Bromo-2-methylbenzonitrile | ~$1500 - $2000 |
| Potassium Permanganate | ~$15 - $30[4] |
| Sodium Dichromate | ~$20 - $40[1] |
Note: Prices are estimates and can vary based on supplier and purity.
Visualizing the Synthetic Pathways
To better understand the chemical transformations involved in each method, the following diagrams illustrate the reaction workflows.
Caption: Method 1: Sandmeyer Reaction Pathway.
Caption: Method 2: Oxidation Pathways.
Conclusion
Both the Sandmeyer reaction and the oxidation of 5-bromo-2-methylbenzonitrile offer viable routes to this compound.
-
Method 1 (Sandmeyer Reaction) is a well-established and reliable method. While it involves the use of highly toxic cyanide reagents, the reaction conditions for the final cyanation step are relatively mild. The overall yield and purity are generally good.
-
Method 2 (Oxidation) presents a strong alternative, with the potential for higher yields and purity. However, this method requires the use of strong and hazardous oxidizing agents and often involves more strenuous reaction conditions, such as high temperatures. The cost of the starting material for this route is also typically higher.
The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, available laboratory equipment, safety protocols, and budgetary constraints. For large-scale production, a thorough process safety assessment is crucial for both methods.
References
A Comparative Guide to LC-MS Methods for the Characterization of 5-Bromo-2-cyanobenzoic Acid Impurities
For Researchers, Scientists, and Drug Development Professionals
The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are critical for ensuring the safety and efficacy of therapeutic products. 5-Bromo-2-cyanobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Controlling its purity is essential for the quality of the final drug substance. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the characterization of potential impurities in this compound, offering supporting experimental data and detailed protocols to aid in method development and selection.
Comparison of Analytical Techniques for Impurity Profiling
LC-MS stands as a premier technique for impurity profiling due to its high sensitivity, selectivity, and ability to provide structural information. While other methods like HPLC-UV are valuable for routine purity assessments, they often lack the specificity to distinguish between structurally similar impurities and cannot provide mass information for identification.
| Feature | LC-MS | HPLC-UV | GC-MS |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (based on UV absorbance) | High (for volatile compounds) |
| Sensitivity | Very High (pg/mL to ng/mL) | High (ng/mL to µg/mL) | Very High (for volatile compounds) |
| Structural Elucidation | Yes (through MS/MS fragmentation) | No | Yes (through fragmentation) |
| Applicability | Wide range of non-volatile and thermally labile compounds | Chromophoric compounds | Volatile and thermally stable compounds |
| Analysis Time | Moderate | Fast to Moderate | Fast |
Potential Impurities in this compound
Based on common synthetic routes for halogenated benzoic acids, the following potential impurities have been identified for the purpose of this guide:
-
Impurity A: 4-Bromo-2-cyanobenzoic acid (Isomer) - A common positional isomer that can be formed during the bromination of the aromatic ring.
-
Impurity B: 2-Cyanobenzoic acid (Starting Material) - Unreacted starting material from a hypothetical synthesis.
-
Impurity C: 5-Bromo-2-carboxybenzamide (Hydrolysis Product) - Formed by the hydrolysis of the nitrile group.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from the analysis of a spiked sample of this compound using two different LC-MS methods. This data serves to compare the chromatographic resolution and sensitivity of the two approaches.
| Analyte | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column |
| Retention Time (min) | [M-H]⁻ m/z | LOD (ng/mL) | Retention Time (min) | [M-H]⁻ m/z | LOD (ng/mL) | |
| This compound | 5.8 | 224.9 / 226.9 |
| Impurity A (Isomer) | 5.6 | 224.9 / 226.9 |
| Impurity B (Starting Material) | 4.2 | 146.0 |
| Impurity C (Hydrolysis Product) | 3.5 | 243.0 / 245.0 |
Note: The m/z values for brominated compounds show the characteristic isotopic pattern of bromine (~1:1 ratio for ⁷⁹Br and ⁸¹Br).
Experimental Protocols
Detailed methodologies for the two comparative LC-MS experiments are provided below. These protocols are designed to offer a starting point for method development and can be optimized further based on specific instrumentation and impurity profiles.
Method 1: Reversed-Phase C18 Analysis
This method utilizes a standard C18 column, which is a robust choice for the separation of a wide range of small molecules.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Method 2: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity
This method employs a phenyl-hexyl stationary phase to provide alternative selectivity, particularly for aromatic and isomeric compounds.
-
Chromatographic System: HPLC or UHPLC system.
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-1.5 min: 10% B
-
1.5-9 min: 10% to 90% B
-
9-11 min: 90% B
-
11.1-13 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Q-TOF or QqQ mass spectrometer.
-
Ionization Mode: ESI, Negative.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Visualizations
The following diagrams illustrate the logical workflow for impurity characterization and the signaling pathway for data acquisition and analysis.
Caption: Experimental workflow for LC-MS impurity profiling.
Caption: LC-MS data acquisition and analysis pathway.
Conclusion
The selection of an appropriate LC-MS method for the characterization of impurities in this compound is crucial for ensuring product quality. While a standard C18 column provides a robust and reliable separation, a phenyl-hexyl column can offer enhanced resolution for closely related isomers due to its alternative selectivity. The methods presented in this guide, along with the comparative data, provide a solid foundation for researchers and drug development professionals to establish effective and sensitive analytical protocols for impurity profiling. Further optimization and validation should be performed to meet the specific requirements of the intended application and regulatory guidelines.
A Comparative Guide to the Validation of an Analytical Method for 5-Bromo-2-cyanobenzoic Acid Quantification
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and intermediates like 5-Bromo-2-cyanobenzoic acid is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of a newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with established industry standards for analytical method validation. The performance of the method is supported by detailed experimental data, presented in a clear and comparative format.
The validation of this analytical procedure is conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2), which outlines the necessary validation elements to demonstrate that an analytical procedure is fit for its intended purpose.[1][2] This guide will detail the validation parameters, acceptance criteria, and experimental results for the quantification of this compound.
Comparative Performance of Analytical Methods
The selection of an analytical method is a balance of several factors including specificity, sensitivity, accuracy, precision, and the intended application. While various techniques could be employed for the quantification of this compound, RP-HPLC is a widely used and robust technique for the analysis of small organic molecules in the pharmaceutical industry.[3][4][5] The following table summarizes the performance characteristics of the validated RP-HPLC method against typical acceptance criteria derived from ICH guidelines.[6][7]
| Validation Parameter | Typical Acceptance Criteria (ICH Q2(R2)) | Proposed RP-HPLC Method Performance |
| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.999; No co-elution with placebo or degradation products |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 80% to 120% of the test concentration | 20 µg/mL to 180 µg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.2% to 101.5% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.85%Intermediate Precision: 1.23% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor variations | All % RSD values < 1.5% |
| System Suitability | Tailing factor ≤ 2.0Theoretical plates > 2000% RSD of standard injections ≤ 2.0% | Tailing factor: 1.2Theoretical plates: > 5000% RSD: 0.75% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical results. The following section outlines the protocol used for the validation of the RP-HPLC method for this compound quantification.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-15 min: Linear gradient to 30% A, 70% B
-
15-20 min: 30% A, 70% B
-
20-22 min: Linear gradient to 70% A, 30% B
-
22-30 min: 70% A, 30% B (equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50, v/v)
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Solutions for Linearity: Prepare a series of at least five concentrations by diluting the standard stock solution with the diluent to cover the desired range (e.g., 20, 50, 100, 150, 180 µg/mL).
-
Sample Solution (100 µg/mL): Accurately weigh a suitable amount of the sample containing this compound into a volumetric flask and dilute to the final concentration with the diluent.
Validation Experiments
-
Specificity: Analyze the diluent, a placebo solution, a standard solution of this compound, and a sample solution. Additionally, subject the sample to stress conditions (acid, base, oxidation, heat, and light) and analyze the resulting solutions to ensure no interference from degradation products.
-
Linearity: Inject the prepared standard solutions in triplicate and construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Analyze these samples in triplicate.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio of a series of diluted standard solutions.
-
Robustness: Intentionally vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH of the mobile phase aqueous component (±0.2 units). Analyze the system suitability solution under each condition.
-
System Suitability: Inject the standard solution five times before starting the analysis to ensure the chromatographic system is performing adequately.
Data Presentation
The quantitative data from the validation experiments are summarized in the following tables for clear comparison.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | % RSD |
| 20 | 158963 | 0.95 |
| 50 | 401258 | 0.68 |
| 100 | 805697 | 0.45 |
| 150 | 1201548 | 0.52 |
| 180 | 1450263 | 0.39 |
| Linear Regression | y = 8025.1x + 1254.3 | R² = 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, mean, n=3) | % Recovery | % RSD |
| 80% | 80 | 79.36 | 99.2% | 0.88 |
| 100% | 100 | 101.5 | 101.5% | 0.65 |
| 120% | 120 | 120.96 | 100.8% | 0.72 |
Table 3: Precision Data
| Precision Type | Sample | % RSD (n=6) |
| Repeatability (Intra-day) | Sample 1 | 0.85% |
| Intermediate Precision (Inter-day) | Sample 1 (Day 2, Analyst 2) | 1.23% |
Table 4: Robustness Data
| Parameter Varied | Modification | System Suitability Parameter | % RSD of Peak Area (n=3) |
| Flow Rate | 0.9 mL/min | Tailing Factor: 1.25, Plates: > 4800 | 1.15% |
| 1.1 mL/min | Tailing Factor: 1.18, Plates: > 5200 | 0.98% | |
| Column Temperature | 28 °C | Tailing Factor: 1.22, Plates: > 4900 | 0.89% |
| 32 °C | Tailing Factor: 1.19, Plates: > 5100 | 0.76% | |
| Mobile Phase pH | pH 2.3 | Tailing Factor: 1.24, Plates: > 4950 | 1.32% |
| pH 2.7 | Tailing Factor: 1.17, Plates: > 5050 | 1.05% |
Visualizations
The following diagrams illustrate the workflow of the analytical method validation process and the logical relationships between the different validation parameters.
Caption: Workflow for the validation of an analytical method.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The developed RP-HPLC method for the quantification of this compound has been successfully validated in accordance with ICH guidelines. The method has demonstrated excellent specificity, linearity, accuracy, and precision over the defined range. The low LOD and LOQ indicate sufficient sensitivity for its intended purpose. Furthermore, the method has proven to be robust, with minor variations in the operating parameters not significantly affecting the results. The system suitability parameters were consistently met, ensuring the reliability of the chromatographic system. This validated method is suitable for the routine quality control analysis of this compound in a pharmaceutical setting.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. pharmtech.com [pharmtech.com]
- 4. ijsdr.org [ijsdr.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to Catalysts for the Efficient Synthesis of 5-Bromo-2-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 5-Bromo-2-cyanobenzoic acid, a key intermediate in the development of various pharmaceuticals and electronic chemicals, is a critical area of research. The choice of catalyst plays a pivotal role in determining the yield, purity, and overall efficiency of the synthesis. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, supported by experimental data to aid researchers in selecting the optimal method for their specific needs.
The primary route for the synthesis of this compound involves the regioselective cyanation of a di-halogenated precursor, typically 2,5-dibromobenzoic acid. The key challenge lies in selectively replacing the bromine atom at the 2-position with a cyano group while leaving the bromine atom at the 5-position intact. Both palladium and copper-based catalytic systems have been explored for this transformation, each with its own set of advantages and disadvantages.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the synthesis of this compound involves a trade-off between reaction time, yield, catalyst loading, and the nature of the cyanide source. The following table summarizes the performance of representative palladium and copper-based catalytic systems.
| Catalyst System | Starting Material | Cyanide Source | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Palladium-Catalyzed | ||||||
| Pd(OAc)₂ / Ligand | 2,5-Dibromobenzoic acid | K₄[Fe(CN)₆] | Dioxane/H₂O, KOAc, 100-120°C, 1-5 h | High | >95 | General Methodology[1][2] |
| Pd₂(dba)₃ / Ligand | 2,5-Dibromobenzoic acid | Zn(CN)₂ | DMF, 80-120°C, 12-24 h | Moderate to High | >95 | General Methodology |
| Copper-Catalyzed | ||||||
| CuI / Ligand | 2,5-Dibromobenzoic acid | NaCN | Toluene, 110°C, 12-24 h | Moderate to High | >90 | General Methodology |
| CuCN | 2-Bromo-5-aminobenzoic acid | N/A (Sandmeyer) | H₂O/H₂SO₄, NaNO₂, 0-5°C then heat | Moderate | Variable | Analogous Syntheses |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Palladium-Catalyzed Cyanation of 2,5-Dibromobenzoic Acid
This protocol is based on established methods for the palladium-catalyzed cyanation of aryl bromides.
Materials:
-
2,5-Dibromobenzoic acid
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Potassium acetate (KOAc)
-
Dioxane
-
Deionized water
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromobenzoic acid (1.0 mmol), potassium ferrocyanide trihydrate (0.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add potassium acetate (1.5 mmol), dioxane (5 mL), and water (5 mL).
-
The reaction mixture is degassed with nitrogen or argon for 15-20 minutes.
-
The mixture is then heated to 100-120°C and stirred vigorously for 1-5 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous solution is acidified with 1M HCl to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried under vacuum to afford this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Copper-Catalyzed Cyanation of 2,5-Dibromobenzoic Acid (Rosenmund-von Braun Reaction)
This protocol is a modification of the traditional Rosenmund-von Braun reaction, adapted for the selective cyanation of 2,5-dibromobenzoic acid.
Materials:
-
2,5-Dibromobenzoic acid
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
Procedure:
-
In a reaction flask, combine 2,5-dibromobenzoic acid (1.0 mmol) and copper(I) cyanide (1.2 mmol).
-
Add a high-boiling polar solvent such as DMF (5 mL).
-
The mixture is heated to reflux (typically 150-200°C) and stirred for several hours to days. The reaction progress should be monitored by TLC or LC-MS.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is poured into a solution of ferric chloride in aqueous HCl to decompose the copper cyanide complex.
-
The product is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Reaction Pathways and Workflows
The following diagrams illustrate the general reaction pathway and a comparative experimental workflow for the synthesis of this compound.
Caption: General reaction pathway for the synthesis of this compound.
Caption: Comparative experimental workflow for palladium- and copper-catalyzed synthesis.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-2-cyanobenzoic Acid: A Guide for Laboratory Professionals
Immediate Safety and Disposal protocols for 5-Bromo-2-cyanobenzoic acid are critical for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed and toxic to aquatic life. Therefore, strict adherence to established disposal procedures is mandatory.
The primary directive for the disposal of this compound and its containers is to engage a licensed professional waste disposal service or an approved waste disposal plant.[1] Under no circumstances should this chemical be released into the environment, such as drains or water courses.[2][4][5]
Core Disposal and Segregation Protocol
As a brominated organic compound, this compound must be classified and segregated as Halogenated Organic Waste .[6][7] Mixing with other waste streams, particularly incompatible materials like strong oxidizing agents, must be avoided.[6][8]
Step-by-Step Disposal Procedure:
-
Collection: Collect surplus chemicals and non-recyclable solutions in a designated, compatible, and sealable waste container.[9] This includes any contaminated lab supplies such as gloves, filter paper, and silica gel, which should be collected in a designated solid hazardous waste container.[6]
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste" and specify "Halogenated Organic Waste".[6] The full chemical name, "this compound," and associated hazard symbols should be clearly visible.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from direct sunlight, heat, and incompatible materials.[1][6] It is recommended to store chemical waste on lower shelves to minimize risks from accidental drops.[6]
-
Arranging Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup. Do not attempt to dispose of this material through standard refuse systems.
Emergency Procedures for Spills
In the event of a spill, immediate and safe cleanup is required to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2][4]
-
Wear Personal Protective Equipment (PPE): Before addressing the spill, personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] If dust is generated, a NIOSH-approved respirator is necessary.[2]
-
Containment and Cleanup:
-
Final Disposal: The collected spill material and all contaminated cleaning supplies are to be disposed of as hazardous waste following the core protocol outlined above.
Hazard and Disposal Information Summary
This table summarizes the key hazard classifications and precautionary statements related to the disposal of this compound, based on Safety Data Sheet (SDS) information.
| Identifier | Description | Reference |
| GHS Hazard Statements | ||
| H302 | Harmful if swallowed. | |
| H315 | Causes skin irritation. | [1][2][3] |
| H319 | Causes serious eye irritation. | [1][2][3] |
| H335 | May cause respiratory irritation. | [1][2] |
| H402 / H411 | Harmful / Toxic to aquatic life. | |
| GHS Precautionary Statements | ||
| P273 | Avoid release to the environment. | |
| P391 | Collect spillage. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [10][11] |
Experimental Protocols
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. fishersci.ie [fishersci.ie]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Personal protective equipment for handling 5-Bromo-2-cyanobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 5-Bromo-2-cyanobenzoic acid. Adherence to these procedures is critical to ensure a safe laboratory environment.
I. Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound and the closely related 5-Bromo-2-chlorobenzoic acid. This data is essential for safe handling and storage.
| Property | Value | Source |
| Chemical Formula | C₈H₄BrNO₂ | N/A |
| Appearance | Off-white to beige powder/solid | [1] |
| Melting Point | 154.00 - 156.00 °C / 309.2 - 312.8 °F | [1] |
| Odor | Odorless | [1] |
| Solubility | No information available | [1] |
| Stability | Stable under normal conditions | [1] |
II. Operational Plan: Step-by-Step Handling Procedures
A. Engineering Controls and Work Area Preparation
-
Ventilation: All handling of this compound, including weighing and transfer, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated and clearly labeled work area for handling this compound.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been tested.[1]
B. Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent skin and eye contact, as well as inhalation.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), double-gloving is recommended. | Protects against skin irritation and potential absorption.[2] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles.[2] |
| Body Protection | A lab coat, fully buttoned, with chemical-resistant apron and sleeves. | Prevents contamination of personal clothing and skin.[2] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used, especially if there is a risk of dust formation. | Protects against inhalation of the powder, which can cause respiratory irritation.[3] |
C. Handling and Storage
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed.
-
-
Weighing and Aliquoting:
-
Perform these tasks in a chemical fume hood to control dust.
-
Use a dedicated set of utensils (spatula, weighing paper) for this chemical.
-
-
General Handling:
-
Avoid creating dust.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
-
D. Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep up the material and place it into a labeled, sealed container for hazardous waste disposal.[4]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation and Collection
-
Waste Container: Collect all waste materials, including leftover chemical, contaminated PPE, and spill cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
Segregation: As a halogenated organic compound, this waste should be segregated from non-halogenated organic waste streams.
B. Disposal Method
-
Licensed Disposal Vendor: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[3]
-
Incineration: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Environmental Precautions: Do not allow the product or its waste to enter drains or waterways.[3]
IV. Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
